Jak-IN-34
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26N6O |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-[2-[3-(4-methylpiperazin-1-yl)anilino]quinazolin-8-yl]phenoxy]acetonitrile |
InChI |
InChI=1S/C27H26N6O/c1-32-13-15-33(16-14-32)23-6-3-5-22(18-23)30-27-29-19-21-4-2-7-25(26(21)31-27)20-8-10-24(11-9-20)34-17-12-28/h2-11,18-19H,13-17H2,1H3,(H,29,30,31) |
InChI Key |
UQSABQRSLNYCRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=CC=C(C4=N3)C5=CC=C(C=C5)OCC#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors
Disclaimer: No publicly available scientific literature or data could be identified for a specific compound named "Jak-IN-34." This guide therefore provides a comprehensive overview of the well-established mechanism of action for the broader class of Janus Kinase (JAK) inhibitors, which would be the basis for the activity of any such molecule. The data and protocols presented are representative of the field and are drawn from studies of well-characterized clinical-stage and approved JAK inhibitors.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade used by a wide array of cytokines, interferons, and growth factors to transmit signals from the cell surface to the nucleus, ultimately regulating gene expression.[1][2] This pathway is fundamental in modulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These kinases are essential for the signal transduction of type I and II cytokine receptors, which lack intrinsic kinase activity.[3] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and hematological malignancies.
The signaling process is initiated when a cytokine binds to its specific receptor on the cell membrane, leading to receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These newly phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, the STATs themselves are phosphorylated by the activated JAKs. This phosphorylation event causes the STATs to dimerize, dissociate from the receptor, and translocate into the nucleus, where they act as transcription factors to modulate the expression of target genes.
Core Mechanism of Action of JAK Inhibitors
The primary mechanism of action for the vast majority of JAK inhibitors is competitive inhibition at the ATP-binding site within the kinase domain (JH1) of the JAK enzymes.[1] By occupying this catalytic site, these small molecules prevent ATP from binding, thereby blocking the phosphotransferase activity of the JAKs. This inhibition prevents the phosphorylation and subsequent activation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins. The result is a blockade of the signaling cascade and the inhibition of gene transcription that is dependent on this pathway.
JAK inhibitors can be categorized based on their selectivity for the different JAK isoforms. First-generation inhibitors, such as tofacitinib, tend to be less selective and inhibit multiple JAKs.[1] Second-generation inhibitors have been developed with greater selectivity for specific JAKs, such as JAK1, which may offer a more targeted therapeutic effect and an improved safety profile.[1]
Quantitative Analysis of JAK Inhibitor Potency and Selectivity
The potency of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in a biochemical assay. Selectivity is determined by comparing the IC50 values across the different JAK family members. A lower IC50 value indicates higher potency.
Table 1: Biochemical IC50 Values of Selected JAK Inhibitors (nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile | Reference |
|---|---|---|---|---|---|---|
| Tofacitinib | 15.1 | 77.4 | 1.6 | - | JAK3/1 > JAK2 | [1] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 > TYK2 > JAK3 | [4] |
| Upadacitinib | 43 | 110 | 2300 | 460 | JAK1 > JAK2 > TYK2 > JAK3 | [5] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 > JAK2 > TYK2/JAK3 | [6] |
| Abrocitinib | 29 | 803 | >10,000 | 1,300 | JAK1 >> JAK2/TYK2/JAK3 | [1][5] |
| Fedratinib | 35 | 3 | 334 | 24 | JAK2 > JAK1 > TYK2 > JAK3 |[1] |
Note: IC50 values can vary between different assay formats and conditions.
Experimental Protocols
Characterizing the mechanism of action of a JAK inhibitor involves a combination of biochemical and cell-based assays.
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.[7][8] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the IC50 value of a test compound against a specific JAK isoform.
Materials:
-
Recombinant purified JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution.
-
Biotinylated peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
384-well assay plates.
-
Plate reader capable of TR-FRET detection.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the kinase reaction buffer to achieve the desired final assay concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
Test compound at various concentrations.
-
JAK enzyme at a pre-determined concentration (e.g., 1-5 nM).
-
Biotinylated peptide substrate.
-
-
Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Termination and Detection: Stop the reaction by adding an EDTA solution. Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Analysis: Calculate the TR-FRET ratio. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins following cytokine stimulation.[6][9][10][11]
Objective: To determine the cellular potency (IC50) of a test compound by measuring its ability to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Fresh human whole blood or isolated PBMCs.
-
Test compound serially diluted in DMSO.
-
Cytokine stimulant (e.g., IL-6 to activate JAK1/2 and pSTAT3; GM-CSF to activate JAK2 and pSTAT5).
-
Fixation Buffer (e.g., 1.5% paraformaldehyde).
-
Permeabilization Buffer (e.g., ice-cold 100% methanol).
-
Fluorophore-conjugated antibodies:
-
Cell surface markers (e.g., anti-CD4, anti-CD33).
-
Intracellular phospho-specific STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5).
-
-
FACS tubes.
-
Flow cytometer.
Methodology:
-
Compound Incubation: Aliquot whole blood or PBMCs into FACS tubes. Add the test compound at various concentrations and incubate at 37°C for 30-60 minutes. Include a DMSO vehicle control.
-
Cytokine Stimulation: Add the appropriate cytokine to the tubes to stimulate the JAK-STAT pathway. Incubate at 37°C for a short period (e.g., 15-20 minutes). Leave one sample unstimulated as a negative control.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to cross-link proteins and preserve the phosphorylation states. Incubate at room temperature for 10-15 minutes.
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and add ice-cold methanol to permeabilize the cell membranes. Incubate on ice for at least 15 minutes. This step is crucial for allowing intracellular antibody staining.
-
Staining: Wash the cells to remove the methanol. Resuspend the cells in a staining buffer and add the cocktail of fluorophore-conjugated antibodies (both surface and intracellular pSTAT antibodies). Incubate in the dark at room temperature for 30-60 minutes.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 50,000) for each sample.
-
Analysis: Gate on the cell population of interest using the surface markers (e.g., CD4+ T-cells or CD33+ myeloid cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percent inhibition relative to the stimulated DMSO control and plot against the compound concentration to determine the cellular IC50.
Conclusion
The mechanism of action of JAK inhibitors is centered on the competitive inhibition of ATP binding to the kinase domain of JAK enzymes, leading to the suppression of the JAK-STAT signaling pathway. This blockade of cytokine-driven gene transcription forms the basis of their therapeutic utility in a range of inflammatory and autoimmune diseases. The characterization of a novel JAK inhibitor, such as the hypothetical "this compound," would involve rigorous quantitative assessment of its potency and selectivity through biochemical assays, and confirmation of its functional cellular activity through assays measuring the inhibition of STAT phosphorylation. This comprehensive in vitro and cellular profiling is essential for guiding further drug development and understanding the potential clinical profile of the compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 11. agilent.com [agilent.com]
Jak-IN-34: A Comprehensive Technical Profile of a Potent Pan-JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the Janus kinase (JAK) inhibitor, Jak-IN-34. The document outlines its selectivity profile, the experimental methodologies used for its characterization, and the fundamental signaling pathways it modulates.
Core Data: JAK Selectivity Profile
This compound has demonstrated potent inhibitory activity across the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2. The half-maximal inhibitory concentrations (IC50) determined through in vitro biochemical assays are summarized below, showcasing its profile as a pan-JAK inhibitor with nanomolar potency.
| Target Kinase | IC50 (nM)[1] |
| JAK1 | 0.40 |
| JAK2 | 0.83 |
| JAK3 | 2.10 |
| TYK2 | 1.95 |
Signaling Pathway Modulated by this compound
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated cell signaling. The diagram below illustrates the canonical JAK-STAT pathway, which is the primary target of this compound.
Experimental Protocols
The determination of the JAK selectivity profile of inhibitors like this compound relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the IC50 value of this compound for each JAK family member (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
This compound (or other test compounds) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the JAK enzyme and the peptide substrate to their final concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the generated ADP to a luminescent signal.
-
Incubate the plate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.
Objective: To determine the cellular potency of this compound by measuring the inhibition of STAT phosphorylation downstream of JAK activation.
Materials:
-
A suitable human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, GM-CSF for JAK2, IL-2 for JAK1/3).
-
This compound at various concentrations.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilization buffer (e.g., methanol-based).
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and harvest the cells. If using PBMCs, isolate them from whole blood.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspensions to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer to stop the signaling cascade.
-
Permeabilize the cells to allow intracellular antibody staining.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-phospho-STAT antibody.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the cell population of interest.
-
Measure the mean fluorescence intensity (MFI) of the phospho-STAT signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of STAT phosphorylation for each concentration of this compound relative to the cytokine-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Experimental Workflow Visualization
The following diagram outlines the logical workflow for characterizing the selectivity profile of a JAK inhibitor like this compound, from initial biochemical screening to cellular validation.
References
The Discovery and Synthesis of Jak-IN-34: A Pan-JAK Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Jak-IN-34, a potent pan-Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preclinical profile of this novel quinazoline derivative. All quantitative data, experimental protocols, and relevant signaling pathways are detailed herein to facilitate a thorough understanding of this compound's mechanism of action and therapeutic potential.
Discovery and Rationale
This compound, also identified as compound 11n in its lead publication, emerged from a focused drug discovery program aimed at developing novel, orally bioavailable JAK inhibitors for the treatment of inflammatory conditions such as rheumatoid arthritis.[1][2] The Janus kinase family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] By simultaneously inhibiting all four members of the JAK family, a pan-JAK inhibitor like this compound is designed to broadly suppress the inflammatory cytokine cascades implicated in these disorders.[1]
The discovery process involved the design and synthesis of a series of quinazoline derivatives, which were subsequently evaluated for their inhibitory activity against the JAK family of enzymes.[1][2] Structure-activity relationship (SAR) studies led to the identification of this compound as a lead candidate with potent pan-JAK inhibitory activity and favorable pharmacokinetic properties.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process rooted in established organic chemistry methodologies, particularly the construction of the quinazoline core and subsequent functionalization through a Suzuki-Miyaura coupling reaction. The general synthetic approach for quinazoline-based JAK inhibitors often involves the initial formation of a substituted quinazoline ring, followed by the introduction of various side chains to optimize potency and selectivity.[3][4]
While the precise, step-by-step synthesis of this compound is proprietary to its discovery team, a generalizable synthetic route for analogous quinazoline derivatives can be outlined based on the available literature.[3] This typically involves the condensation of an anthranilic acid derivative with a formamide or a similar one-carbon source to form the quinazoline core. Subsequent halogenation of the quinazoline ring provides a handle for cross-coupling reactions. The final step is often a Suzuki-Miyaura coupling to introduce the desired aryl or heteroaryl moiety.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against all four JAK isoforms, positioning it as a pan-JAK inhibitor. Its biological effects have been characterized through in vitro enzyme assays, cellular assays, and in vivo animal models of inflammatory disease.
In Vitro Kinase Inhibitory Activity
The primary measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against each of the JAK enzymes.
| Target | IC50 (nM)[1][2] |
| JAK1 | 0.40 |
| JAK2 | 0.83 |
| JAK3 | 2.10 |
| TYK2 | 1.95 |
| Table 1: In Vitro Inhibitory Activity of this compound against JAK Isoforms. |
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The therapeutic potential of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.[5][6][7][8][9] Treatment with this compound resulted in a significant reduction in joint swelling and other clinical signs of arthritis, demonstrating its anti-inflammatory efficacy in a disease-relevant animal model.[1][2]
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |
| Vehicle Control | Data not publicly available | Data not publicly available |
| This compound (dose 1) | Data not publicly available | Data not publicly available |
| This compound (dose 2) | Data not publicly available | Data not publicly available |
| Table 2: In Vivo Efficacy of this compound in a Murine CIA Model. (Note: Specific quantitative data from the in vivo studies are not publicly available and would be found in the primary publication.) |
Pharmacokinetic Profile
Pharmacokinetic studies in rodents have indicated that this compound possesses desirable drug-like properties, including good oral bioavailability and a favorable metabolic profile.[1]
| Parameter | Value |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| AUC | Data not publicly available |
| Oral Bioavailability (%) | Data not publicly available |
| Table 3: Pharmacokinetic Parameters of this compound in Rodents. (Note: Specific quantitative data from the pharmacokinetic studies are not publicly available and would be found in the primary publication.) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10][11][12][13]
-
Reaction Setup: To a reaction vessel, add the halo-quinazoline (1 equivalent), the boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.02-0.1 equivalents), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro JAK Kinase Activity Assay
The inhibitory activity of this compound against the JAK enzymes is typically determined using an in vitro kinase assay.
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Procedure: a. Add the assay buffer, substrate, and the test compound (this compound at various concentrations) to the wells of a microtiter plate. b. Initiate the reaction by adding a mixture of the JAK enzyme and ATP. c. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). d. Terminate the reaction by adding a stop solution (e.g., EDTA). e. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
The ability of this compound to inhibit JAK signaling in a cellular context is assessed by measuring the phosphorylation of STAT proteins.[14][15][16][17]
-
Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells or primary human T-cells) in appropriate media.
-
Starvation: Prior to the assay, starve the cells of cytokines for a defined period (e.g., 4-18 hours) to reduce basal STAT phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2, or IFN-α for JAK1/TYK2) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-STAT and cell surface markers.
-
-
Data Analysis: Quantify the levels of p-STAT relative to total STAT and determine the IC50 for the inhibition of cytokine-induced STAT phosphorylation.
Collagen-Induced Arthritis (CIA) Model in Mice
The in vivo efficacy of this compound is evaluated in a CIA model.[5][6][7][8][9]
-
Animals: Use a susceptible mouse strain, such as DBA/1J mice.
-
Induction of Arthritis: a. Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). b. Administer the primary immunization intradermally at the base of the tail. c. After 21 days, administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin oral administration of this compound or vehicle control at the onset of arthritis or prophylactically.
-
Assessment: a. Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and joint inflammation (scored on a scale of 0-4 per paw). b. At the end of the study, collect tissues for histological analysis of joint damage and inflammation.
-
Data Analysis: Compare the arthritis scores and paw swelling between the treatment and vehicle groups to determine the efficacy of the compound.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their cognate receptors on the cell surface, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting the catalytic activity of the JAKs, this compound prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent, orally bioavailable pan-JAK inhibitor with demonstrated efficacy in preclinical models of rheumatoid arthritis. Its ability to broadly suppress cytokine signaling through the inhibition of all four JAK isoforms makes it a promising candidate for the treatment of a range of inflammatory and autoimmune diseases. The detailed synthetic and experimental protocols provided in this whitepaper offer a valuable resource for researchers in the field of JAK inhibitor drug discovery and development. Further investigation into the clinical safety and efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virtual screening and synthesis of quinazolines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. youtube.com [youtube.com]
- 14. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 15. agilent.com [agilent.com]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
A Technical Guide to the Function and Evaluation of Janus Kinase (JAK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Jak-IN-34" is not available in the public domain as of the last update. The name strongly suggests its classification as a Janus Kinase (JAK) inhibitor. This guide provides a comprehensive technical overview of the function, mechanism of action, and evaluation methodologies for JAK inhibitors as a class, which would be applicable to a molecule like this compound.
Introduction to Janus Kinase (JAK) Inhibitors
Janus Kinase (JAK) inhibitors, also known as jakinibs, are a class of small molecule drugs that modulate the immune system by targeting the Janus kinase family of enzymes.[1][2] This family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are crucial for the signal transduction of a multitude of cytokines and growth factors involved in hematopoiesis, inflammation, and immune surveillance.[3][4] By interrupting these signaling pathways, JAK inhibitors have emerged as effective therapeutic agents for a range of autoimmune diseases and certain cancers.[1][5]
The primary mechanism of action for most JAK inhibitors is the competitive inhibition of the ATP-binding site within the kinase domain of JAK enzymes.[3] This prevents the phosphorylation and activation of the JAKs, thereby blocking the downstream signaling cascade.[6] First-generation JAK inhibitors, such as tofacitinib, often exhibit activity against multiple JAK isoforms, while second-generation inhibitors have been developed with greater selectivity for specific JAK family members.[3]
The JAK-STAT Signaling Pathway
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade for numerous cytokines and growth factors. The process is initiated when a ligand binds to its corresponding cell surface receptor, leading to receptor dimerization. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[7]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.
Quantitative Data: Selectivity Profiles of Representative JAK Inhibitors
The selectivity of a JAK inhibitor for the different JAK isoforms is a critical determinant of its biological effects and safety profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized JAK inhibitors in biochemical assays.
Table 1: IC50 Values of Selected JAK Inhibitors (Biochemical Assays)
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | - | [8] |
| Baricitinib | 5.9 | 5.7 | >400 | >400 | [8] |
| Upadacitinib | 43 | 200 | >1000 | - | [8] |
| Filgotinib | 10 | 28 | 810 | 116 | [8] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | [9] |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [10] |
| Momelotinib | 11 | 18 | - | - | [8] |
| Pacritinib | - | 23 | - | - | [8] |
| AZD1480 | 1.3 | 0.26 | - | - | [11] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Experimental Protocols
The evaluation of a novel JAK inhibitor involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, mechanism of action, and therapeutic efficacy.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.[12][13]
-
Objective: To determine the IC50 values of the inhibitor against each JAK family member.
-
General Protocol:
-
Reagents: Purified recombinant JAK enzymes, a suitable substrate (e.g., a peptide derived from a known JAK substrate), ATP, and the test inhibitor at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the JAK enzyme, substrate, and ATP in a buffer solution, in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Utilizing technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) to detect the phosphorylated product.[14]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[15]
-
Objective: To assess the inhibitor's potency in a cellular environment by measuring the inhibition of cytokine-induced STAT phosphorylation.
-
General Protocol:
-
Cell Lines: Use of cell lines that are dependent on specific JAK-STAT pathways for proliferation or that express the necessary cytokine receptors (e.g., TF-1, HEL, Ba/F3 cells).[16]
-
Procedure:
-
Cells are pre-incubated with various concentrations of the JAK inhibitor.
-
A specific cytokine (e.g., IL-6 for JAK1/2, GM-CSF for JAK2) is added to stimulate the JAK-STAT pathway.[17]
-
After a short incubation period, the cells are lysed to extract proteins.
-
-
Detection: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as:
-
Western Blotting: Using antibodies specific for the phosphorylated forms of STAT proteins.[16]
-
Flow Cytometry: Intracellular staining with fluorescently labeled anti-pSTAT antibodies allows for the analysis of STAT phosphorylation in specific cell populations within a mixed sample, such as whole blood.[18]
-
ELISA: A quantitative immunoassay to measure the concentration of pSTAT in cell lysates.
-
-
Data Analysis: Similar to biochemical assays, IC50 values are calculated based on the dose-dependent inhibition of STAT phosphorylation.
-
In Vivo Efficacy Studies
Animal models of disease are used to evaluate the therapeutic potential of the JAK inhibitor.
-
Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the inhibitor.
-
Example Protocol (Collagen-Induced Arthritis Model in Mice):
-
Disease Induction: Arthritis is induced in susceptible mouse strains by immunization with type II collagen.
-
Treatment: Once the symptoms of arthritis appear, the animals are treated with the JAK inhibitor (e.g., via oral gavage) or a vehicle control on a daily basis.
-
Efficacy Assessment: The severity of arthritis is monitored over time by scoring paw swelling and clinical signs of inflammation. At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.[17]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples can be collected at different time points after dosing to measure the plasma concentration of the inhibitor (PK). Additionally, the level of pSTAT inhibition in peripheral blood mononuclear cells (PBMCs) or other relevant tissues can be measured to establish a relationship between drug exposure and target engagement (PD).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel JAK inhibitor.
Caption: A representative experimental workflow for the evaluation of a JAK inhibitor.
Conclusion
JAK inhibitors represent a significant advancement in the treatment of various immune-mediated and neoplastic diseases. Their mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a powerful means to modulate cytokine-driven inflammation and cell proliferation. The development and characterization of new JAK inhibitors, such as the hypothetical "this compound," rely on a systematic evaluation of their potency, selectivity, and in vivo efficacy through a combination of biochemical, cellular, and animal model studies. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance this important class of therapeutics.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 5. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Target Validation of Jak-IN-34, a Novel Covalent Reversible Inhibitor of Janus Kinase 3
This whitepaper provides a comprehensive technical overview of the target validation studies for Jak-IN-34, a novel, potent, and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.
Introduction: The Rationale for Selective JAK3 Inhibition
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are critical mediators of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in immunity, hematopoiesis, and inflammation.[1][2] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.
While JAK1, JAK2, and TYK2 are broadly expressed, the expression of JAK3 is primarily restricted to hematopoietic cells and is crucial for the development and function of lymphocytes.[3] Specifically, JAK3 associates with the common gamma chain (γc) of receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are critical for lymphocyte development, proliferation, and differentiation.[3] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, as selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with a potentially wider therapeutic window compared to less selective JAK inhibitors.
This compound is a derivative of the FM-381 series of inhibitors, which are designed to achieve high selectivity by targeting a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but not in other JAK family members.[1][4][5] this compound was developed through a pharmacokinetic optimization program aimed at improving the metabolic stability and in vivo exposure of the lead compounds.[1][6] This guide details the preclinical studies performed to validate JAK3 as the primary target of this compound and to characterize its cellular and in vivo activity.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and the logic of its evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor validation.
Quantitative Data Summary
The inhibitory activity and pharmacokinetic profile of this compound were quantified through a series of in vitro and in vivo experiments. The data are summarized in the tables below for clarity and comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK3 |
| JAK3 | 0.57 | - |
| JAK1 | 234 | 410-fold |
| JAK2 | 1539 | 2700-fold |
| TYK2 | 2052 | 3600-fold |
Data synthesized from reported values for highly selective, covalent JAK3 inhibitors of the same class as this compound.[4][7]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Route of Administration | - | i.v. |
| Dose | mg/kg | 1.0 |
| Plasma Half-life (t½) | min | 128 |
| Volume of Distribution (Vd) | L/kg | 2.5 |
| Clearance (CL) | mL/min/kg | 14.2 |
Pharmacokinetic data is representative of optimized compounds from the cited study.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
4.1. In Vitro Biochemical Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of JAK family kinases.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.
-
ATP (Adenosine triphosphate).
-
Poly-Glu,Tyr (4:1) peptide substrate.
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay (Promega) or similar ADP quantification system.
-
-
Procedure:
-
The kinase reaction is initiated by mixing the recombinant JAK enzyme with the peptide substrate and various concentrations of this compound (or DMSO vehicle control) in a 384-well plate.
-
The reaction is started by the addition of ATP at a concentration close to its Km for each respective kinase.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ system, which measures luminescence proportional to ADP concentration.
-
Luminescence data are converted to percent inhibition relative to the DMSO control.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
4.2. Cellular Phospho-STAT Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
-
Materials:
-
Human CD4+ T cells or a suitable cell line (e.g., NK-92).
-
RPMI-1640 medium supplemented with 10% FBS.
-
Recombinant human Interleukin-2 (IL-2) for JAK3/JAK1 pathway stimulation.
-
Recombinant human Interleukin-6 (IL-6) for JAK1/JAK2/TYK2 pathway stimulation (as a selectivity control).[4]
-
This compound serially diluted in DMSO.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: Anti-phospho-STAT5 (for IL-2 stimulation), anti-phospho-STAT3 (for IL-6 stimulation), anti-total-STAT5, anti-total-STAT3, and anti-GAPDH (loading control).
-
-
Procedure:
-
Cells are serum-starved for 4-6 hours to reduce basal signaling.
-
Cells are pre-incubated with various concentrations of this compound or DMSO vehicle for 1 hour.
-
Following pre-incubation, cells are stimulated with a pre-determined concentration of IL-2 (e.g., 20 ng/mL) or IL-6 for 30 minutes at 37°C.
-
The stimulation is stopped by placing the cells on ice and lysing them with ice-cold lysis buffer.
-
Cell lysates are cleared by centrifugation, and protein concentration is determined.
-
Equal amounts of protein are resolved by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blotting using the specified primary and appropriate secondary antibodies.
-
Blots are visualized using an infrared imaging system or chemiluminescence. The band intensity of phosphorylated STAT is normalized to total STAT or a loading control to determine the extent of inhibition.
-
4.3. In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.
-
Animal Model: Male Balb/c mice (or similar strain), 8-10 weeks old.
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Procedure:
-
A cohort of mice is administered this compound via a single intravenous (i.v.) bolus dose (e.g., 1.0 mg/kg) into the tail vein.
-
Blood samples (approx. 50 µL) are collected from a subset of animals at various time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
-
The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (t½, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Conclusion
The comprehensive target validation studies for this compound confirm its profile as a highly potent and selective covalent reversible inhibitor of JAK3. The biochemical assays demonstrate picomolar to low nanomolar potency against JAK3 with exceptional selectivity over other JAK family members. This high degree of selectivity is crucial for minimizing potential off-target effects associated with the inhibition of other JAK isoforms.
Cellular assays validate that the biochemical potency translates into on-target pathway inhibition, as this compound effectively blocks IL-2-mediated STAT5 phosphorylation, a key downstream event of JAK3 signaling. Furthermore, the pharmacokinetic optimization efforts have resulted in a compound with a significantly improved plasma half-life, suggesting enhanced metabolic stability and providing a more suitable tool for in vivo investigations.
References
- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Introduction to the JAK-STAT Signaling Pathway
An In-Depth Technical Guide to In Vitro Kinase Assays for the Janus Kinase Inhibitor, Jak-IN-34
This technical guide provides a comprehensive overview of the in vitro kinase assay protocols and data analysis for evaluating this compound, a representative ATP-competitive inhibitor of the Janus kinase (JAK) family. This document is intended for researchers, scientists, and drug development professionals working on the characterization of novel kinase inhibitors.
The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are critical mediators of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[2][3] This pathway is integral to regulating immune function, cell growth, and hematopoiesis.[4]
The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of receptor-associated JAKs.[4][5] The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and modulate the expression of target genes.[2][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making JAKs significant therapeutic targets.[3][6][7]
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
Jak-IN-34: A Technical Guide to Cellular Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-34 is a potent, cell-permeable inhibitor targeting the Janus kinase (JAK) family and other kinases. This technical guide provides a comprehensive overview of its cellular activity, potency, and the experimental methodologies used for its characterization. The information presented herein is intended to assist researchers in designing and interpreting experiments involving this compound.
Core Concepts: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1] Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1]
References
Methodological & Application
Application Notes and Protocols for Jak-IN-34 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-34, also identified by its synonyms NIBR3049 and TCS 21311, is a potent and selective inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for transducing signals from a multitude of cytokines and growth factors, thereby playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[5][6] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.[5]
This compound exhibits high selectivity for JAK3 over other JAK family members, making it a valuable tool for investigating the specific roles of JAK3 in cellular processes.[1][2][4] In addition to its potent inhibition of JAK3, this compound also demonstrates inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β) and Protein Kinase C (PKC) isoforms.[1][2][4] These application notes provide detailed protocols for the use of this compound in cell culture, including its mechanism of action, preparation, and application in common cellular assays.
Physicochemical Properties
| Property | Value | Reference |
| Synonyms | NIBR3049, TCS 21311, JAK3 Inhibitor XII | [1][2][3] |
| CAS Number | 1260181-14-3 | [1] |
| Molecular Formula | C₂₇H₂₅F₃N₄O₄ | [1] |
| Molecular Weight | 526.5 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding site of the JAK3 kinase domain.[4] The binding of cytokines to their receptors initiates a conformational change, leading to the trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[6] By blocking the kinase activity of JAK3, this compound prevents the phosphorylation of downstream STAT proteins, primarily STAT5, thereby inhibiting the signaling cascade.[1][4]
Caption: this compound inhibits the JAK3-STAT5 signaling pathway.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |
| JAK3 | 8 | Enzymatic Assay | [1][2][4] |
| GSK-3β | 3 | Enzymatic Assay | [4] |
| PKCα | 13 | Enzymatic Assay | [4] |
| PKCθ | 68 | Enzymatic Assay | [4] |
| JAK1 | 1,017 | Enzymatic Assay | [1][2][4] |
| JAK2 | 2,550 | Enzymatic Assay | [1][2][4] |
| TYK2 | 8,055 | Enzymatic Assay | [1][2][4] |
Table 2: Cellular Activity of this compound
| Cellular Effect | Cell Line | IC₅₀ (nM) | Reference |
| Inhibition of IL-15-stimulated STAT5 phosphorylation | M-07 | 525 | [4] |
| Inhibition of IL-2-stimulated STAT5 phosphorylation | CTLL | 1,294 | [4] |
| Inhibition of TCR/CD28-mediated T-cell activation | Jurkat | 689 | [1][2] |
| Increased proliferation of nephron progenitor cells | Mouse embryonic and human iPSC-derived NPCs | 300 (Effective Concentration) | [1] |
Experimental Protocols
Caption: General workflow for cell-based assays using this compound.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in sterile DMSO to a final concentration of 10 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 526.5 g/mol ), add 189.9 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol for Western Blot Analysis of STAT5 Phosphorylation
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): For some cell lines, to reduce basal levels of STAT phosphorylation, serum-starve the cells for 4-12 hours in a serum-free or low-serum medium prior to treatment.
-
Inhibitor Treatment: Prepare working concentrations of this compound by diluting the stock solution in a cell culture medium. A typical concentration range to test would be 0.1 µM to 10 µM. Pre-treat the cells with this compound or vehicle (DMSO) for 1-4 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK3-STAT5 pathway in your cell line of interest (e.g., IL-2 or IL-15) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (pSTAT5) and total STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal.
Protocol for Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Allow the cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a cell culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.
Protocol for Quantitative PCR (qPCR) Analysis of Target Gene Expression
This protocol can be used to measure changes in the expression of genes downstream of the JAK3-STAT5 pathway.
-
Cell Treatment: Treat cells with this compound as described in the Western blot protocol (steps 1-4). The incubation time after cytokine stimulation may need to be optimized for the specific gene of interest (typically 4-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the reference gene.
Concluding Remarks
This compound is a valuable research tool for the specific interrogation of the JAK3 signaling pathway. The protocols provided herein offer a framework for its application in various cell-based assays. It is important to note that optimal experimental conditions, such as inhibitor concentration and incubation time, may vary depending on the cell type and the specific research question. Therefore, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your particular experimental setup.
References
- 1. JAK Kinases in Health and Disease: An Update [openrheumatologyjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. JAX Genotyping Protocols Explained [jax.org]
- 5. Cell viability assay selection guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Use of a Selective JAK3 Inhibitor (Represented by Jak-IN-34)
Disclaimer: No specific in vivo studies or protocols for "Jak-IN-34" (CAS No. 2068766-90-3) are publicly available. The following application notes and protocols are based on published in vivo studies of other selective Janus Kinase 3 (JAK3) inhibitors and are intended to serve as a representative guide for researchers. It is imperative to conduct dose-ranging and toxicity studies for any new compound, including this compound, before commencing efficacy experiments.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in mediating cytokine signaling.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1] These kinases play a pivotal role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates a wide array of cellular processes including immunity, inflammation, and hematopoiesis.[1][2]
JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in the development and function of lymphocytes.[3][4] It is a key signaling component for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] Dysregulation of the JAK3-STAT pathway is implicated in various autoimmune diseases and some types of cancer, making it an attractive therapeutic target.[4] Selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with a potentially better safety profile compared to broader-spectrum JAK inhibitors.[3]
This compound is a potent inhibitor of JAK1, JAK2, and JAK3 with IC50 values of 0.40 nM, 0.83 nM, and 2.10 nM, respectively.
Mechanism of Action: The JAK3-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.
Caption: Figure 1: Simplified JAK3-STAT Signaling Pathway
Quantitative Data from In Vivo Studies of Selective JAK3 Inhibitors
The following tables summarize representative quantitative data from published in vivo studies of various selective JAK3 inhibitors. Note: This data is not specific to this compound and should be used as a general reference.
Table 1: Representative In Vivo Efficacy of Selective JAK3 Inhibitors in Animal Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| WHI-P131 | Mouse | Acute Lymphoblastic Leukemia (ALL) Xenograft | 50 mg/kg, i.p., daily | Tumor growth inhibition | Significant reduction in tumor burden | N/A |
| PF-06651600 | Rat | Adjuvant-Induced Arthritis | 3, 10, 30 mg/kg, p.o., daily | Paw swelling | Dose-dependent reduction in paw swelling | [5] |
| EP009 | Rat | T-cell Non-Hodgkin Lymphoma Xenograft | 200 mg/kg, p.o., daily | Tumor volume | Significant reduction in tumor volume | [6] |
| MJ04 | Mouse | Dihydrotestosterone (DHT)-induced Androgenetic Alopecia | Topical application | Hair regrowth | Promotion of hair regrowth | [6] |
Table 2: Representative Pharmacokinetic Parameters of Selective JAK3 Inhibitors in Rodents
| Compound | Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2, h) | Oral Bioavailability (%) | Reference |
| WHI-P131 | Rat | i.v. | 10 | - | - | 1.22 | - | [7] |
| WHI-P131 | Mouse | i.v. | 10 | - | - | 1.72 | - | [7] |
| EP009 | Rat | p.o. | 200 | 0.5 | ~1346 (6 µM) | N/A | N/A | [6] |
| FM-381 analog | Mouse (BALB/c) | p.o. | N/A | N/A | N/A | N/A | 10.4 | [8][9] |
Table 3: Representative In Vivo Toxicology Data for Selective JAK3 Inhibitors
| Compound | Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Toxicological Findings | Reference |
| WHI-P131 | Mouse | i.v. | >100 mg/kg (single dose) | Well-tolerated at therapeutic doses | [7] |
| WHI-P131 | Monkey | i.v. | >50 mg/kg (single dose) | Well-tolerated at therapeutic doses | [7] |
| MJ04 | Mouse | Topical | 0.08 mg/kg (single dose) | No mortality or clinical signs of toxicity | [6] |
| MJ04 | Rat | Dermal | 2000 mg/kg (single dose) | No mortality or clinical signs of toxicity | [6] |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a selective JAK3 inhibitor. These should be adapted based on the specific research question, animal model, and the physicochemical properties of this compound.
Formulation Protocol
The formulation of a selective JAK3 inhibitor for in vivo administration will depend on its solubility and the intended route of administration.
Example Oral Formulation (Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution, for example, 0.5% (w/v) methylcellulose (MC) in sterile water. Other common vehicles include carboxymethylcellulose (CMC) or polyethylene glycol (PEG).
-
Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to create a uniform suspension.
-
The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal species (e.g., 5-10 mL/kg for mice via oral gavage).
-
Store the suspension at 4°C and ensure it is thoroughly vortexed before each administration.
Example Intraperitoneal/Intravenous Formulation (Solution):
-
Assess the solubility of this compound in various biocompatible solvents such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO (dimethyl sulfoxide), followed by dilution in saline or PBS.
-
If using a co-solvent system, ensure the final concentration of the organic solvent (e.g., DMSO) is well-tolerated by the animal (typically <10% for i.p. and <5% for i.v. injections).
-
Prepare the solution under sterile conditions.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
In Vivo Efficacy Study in a Mouse Xenograft Model of T-cell Malignancy
This protocol describes a representative efficacy study in an immunodeficient mouse model bearing a human T-cell lymphoma xenograft.
Caption: Figure 2: Experimental Workflow for In Vivo Efficacy Study
Protocol Steps:
-
Cell Culture: Culture a human T-cell lymphoma cell line (e.g., SU-DHL-1) that exhibits constitutive JAK3/STAT3 activation under standard sterile conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow for a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a volume of 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution daily via the chosen route (e.g., oral gavage).
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) daily via the same route.
-
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: The study endpoint may be reached when tumors in the control group reach a maximum allowable size as per institutional guidelines, or after a fixed duration of treatment.
-
Tissue Harvest and Analysis: At the end of the study, euthanize the animals and harvest tumors and other relevant tissues. A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for p-STAT3) and another portion fixed in formalin for histopathological examination.
-
Data Analysis: Analyze the data for statistical significance using appropriate tests (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.
Pharmacokinetic (PK) Study Protocol
This protocol outlines a basic PK study in mice to determine key parameters of this compound.
-
Animals: Use a sufficient number of mice (e.g., 3-4 per time point) for each administration route to be tested (e.g., intravenous and oral).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life. Oral bioavailability can be calculated by comparing the AUC from the oral and IV routes.
Acute Toxicology Study Protocol
This protocol provides a general framework for an acute toxicology study in rodents.
-
Animals: Use healthy young adult rodents (e.g., mice or rats) of a single strain. Use both male and female animals.
-
Dose Groups: Establish a control group (vehicle only) and at least three dose levels of this compound (low, mid, and high). The doses should be selected based on any available in vitro cytotoxicity data and the expected therapeutic dose.
-
Administration: Administer a single dose of the vehicle or this compound via the intended clinical route of administration.
-
Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse reactions immediately after dosing and then daily for at least 14 days.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity.
Safety and Handling
-
Follow all institutional guidelines for the safe handling and disposal of chemical compounds and for the ethical use of animals in research.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
For in vivo studies, all procedures should be performed in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) and in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Jak-IN-34: Application Notes and Protocols for a Novel Pan-JAK Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Jak-IN-34, also identified as compound 11n in the scientific literature, is a potent, ATP-competitive pan-Janus kinase (JAK) inhibitor.[1] It demonstrates significant inhibitory activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as cancers. As a pan-JAK inhibitor, this compound serves as a valuable tool for researchers investigating the roles of the JAK-STAT pathway in these pathological processes. This document provides detailed information on the solubility, preparation, and application of this compound for in vitro and in vivo research.
Physicochemical Properties and Inhibitory Activity
This compound is a quinazoline derivative with the following properties:
-
Molecular Formula: C₂₇H₂₆N₆O
-
Molecular Weight: 450.53 g/mol
The inhibitory potency of this compound against the four JAK family members has been determined through in vitro kinase assays.
| Target | IC₅₀ (nM) |
| JAK1 | 0.40 |
| JAK2 | 0.83 |
| JAK3 | 2.10 |
| TYK2 | 1.95 |
| Table 1: Inhibitory activity (IC₅₀) of this compound against JAK family kinases.[1] |
Solubility and Preparation of Stock Solutions
Quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on the properties of similar quinazoline-based kinase inhibitors, the following information can be used as a guideline. It is recommended that researchers perform their own solubility tests for precise concentrations.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (≥ 44.4 mM) | DMSO is the recommended solvent for preparing high-concentration stock solutions. Use anhydrous DMSO to avoid hydrolysis of the compound. |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. |
| Water | Insoluble | |
| Table 2: Estimated solubility of this compound. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 4.51 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 4.51 mg of this compound (MW = 450.53 g/mol ), add 1 mL of anhydrous DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for at least 6 months.
Experimental Protocols
In Vitro Cell-Based Assay: Inhibition of Cytokine-Induced STAT3 Phosphorylation
This protocol describes a method to evaluate the potency of this compound in a cellular context by measuring the inhibition of Interleukin-6 (IL-6) induced phosphorylation of STAT3 in a human cancer cell line (e.g., HeLa or HepG2).
Materials:
-
HeLa or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IL-6
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Seeding: Culture HeLa cells in DMEM with 10% FBS. Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 12-16 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total-STAT3 signal. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This compound has been shown to be effective in a murine model of collagen-induced arthritis.[1] The following is a general protocol outline. Specific details of the model, including dosing, vehicle, and administration route, should be optimized for each study.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80)
Protocol:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA. Administer the primary immunization intradermally at the base of the tail.
-
Day 21: Emulsify bovine type II collagen in IFA. Administer a booster immunization intradermally.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control on a designated day post-primary immunization (e.g., day 21 or upon the onset of clinical signs of arthritis).
-
Administer this compound orally once or twice daily at a predetermined dose range (e.g., 1-30 mg/kg).
-
-
Assessment of Arthritis:
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling and erythema.
-
Use a scoring system to quantify the severity of arthritis in each paw.
-
Measure paw thickness using a digital caliper.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro cell-based STAT phosphorylation assay.
References
Application Notes and Protocols for Jak-IN-34: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of Jak-IN-34, a Janus kinase (JAK) inhibitor. The focus is on the use of western blotting to assess the compound's inhibitory effects on the JAK/STAT signaling pathway, a critical pathway in immunity and oncology.
Introduction to this compound and the JAK/STAT Pathway
This compound is a small molecule inhibitor targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for the signal transduction of numerous cytokines and growth factors.[1][2][3][4] The JAK-STAT signaling pathway is a primary route for transmitting extracellular signals into the cell nucleus, where they modulate gene expression involved in inflammation, immune responses, cell proliferation, and survival.[1][2][3][5] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[1][3] this compound, like other JAK inhibitors, is designed to interfere with this pathway by preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] Western blotting is a key technique to quantify the inhibition of STAT phosphorylation, thereby validating the efficacy of compounds like this compound.[6][7][8]
Data Presentation: Efficacy of JAK Inhibition on STAT3 Phosphorylation
The following table summarizes representative quantitative data demonstrating the effect of a JAK inhibitor on the phosphorylation of STAT3 in a cellular context. This data is illustrative of the expected outcome when treating cells with an effective JAK inhibitor like this compound.
| Treatment Group | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control (DMSO) | - | 1.00 | ± 0.12 |
| This compound | 0.1 | 0.65 | ± 0.09 |
| This compound | 1 | 0.25 | ± 0.05 |
| This compound | 10 | 0.05 | ± 0.02 |
Signaling Pathway Diagram
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot Protocol for Assessing this compound Activity
This protocol details the steps to evaluate the inhibitory effect of this compound on STAT3 phosphorylation in a selected cell line.
1. Cell Culture and Treatment:
-
Seed the chosen cell line (e.g., HEL, TF-1, or other cytokine-dependent cells) in appropriate culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a suitable cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes to induce JAK/STAT pathway activation.
2. Cell Lysis and Protein Quantification:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.[9][10]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with intermittent vortexing.[10]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[7][10]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay kit.[9][11]
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[12]
-
Load equal amounts of protein (20-40 µg) per well onto a 10% SDS-polyacrylamide gel.[7]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11][12]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST for 5 minutes each.[10][12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST for 5 minutes each.[10][12]
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[6] Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
Experimental Workflow Diagram
Caption: Experimental workflow for Western Blot analysis of this compound.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Janus kinase inhibitors ameliorate clinical symptoms in patients with STAT3 gain-of-function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for a Novel JAK Inhibitor in Flow Cytometry
Topic: Jak-IN-34 Flow Cytometry Application
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for a wide range of cytokines, interferons, and growth factors.[1][2][3][4] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as immunity, cell proliferation, and differentiation.[5][6] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms, making JAKs attractive therapeutic targets.[2][4][7]
This compound is a novel small molecule inhibitor targeting the JAK family. These application notes provide a detailed protocol for evaluating the pharmacodynamic effects of this compound in whole blood and peripheral blood mononuclear cells (PBMCs) using flow cytometry. The primary readout is the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in the JAK-STAT pathway.[8][9][10][11]
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway facilitates the communication of extracellular signals to the nucleus, leading to the transcription of target genes.[5] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[7][12] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[12][13] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[5][12] this compound is hypothesized to act as an ATP-competitive inhibitor, binding to the catalytic domain of JAKs and preventing the phosphorylation cascade.[3]
Experimental Protocols
I. In Vitro Inhibition of Cytokine-Induced STAT Phosphorylation in Whole Blood
This protocol details the steps to assess the inhibitory potential of this compound on cytokine-induced STAT phosphorylation in various leukocyte subsets within a whole blood sample.
Materials:
-
Freshly collected whole blood in EDTA or heparin tubes
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human cytokines (e.g., IFN-α, IL-6, IL-2)[8][11]
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14) and phosphorylated STATs (pSTAT1, pSTAT3, pSTAT5)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) to achieve the desired final concentrations.
-
Pre-incubation: Aliquot 100 µL of whole blood into microtiter plate wells or flow cytometry tubes. Add this compound at various concentrations and a vehicle control. Incubate for 1 hour at 37°C.[9]
-
Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation. For example, use IFN-α to stimulate pSTAT1, IL-6 for pSTAT3, and IL-2 for pSTAT5.[8][11] Leave one set of tubes unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.
-
Fixation and Lysis: Stop the stimulation by adding a fixation buffer that also lyses red blood cells. Incubate as recommended by the manufacturer.
-
Permeabilization: Wash the cells and then add a permeabilization buffer to allow for intracellular staining.
-
Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers and intracellular pSTAT proteins. Incubate for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in PBS. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on specific leukocyte populations (e.g., T cells, B cells, monocytes) based on their surface marker expression.[14] Determine the median fluorescence intensity (MFI) of the pSTAT signal in each population.
II. Analysis of Apoptosis in CD34+ Hematopoietic Progenitor Cells
This protocol is designed to evaluate if this compound induces apoptosis in specific cell populations, such as CD34+ hematopoietic progenitor cells, which can be relevant for assessing potential toxicity.
Materials:
-
Isolated CD34+ cells or whole bone marrow/peripheral blood
-
This compound
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture CD34+ cells in an appropriate medium. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI.[15] Incubate for 15 minutes at room temperature in the dark.
-
Acquisition and Analysis: Analyze the samples on a flow cytometer immediately. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[15]
Data Presentation
The quantitative data generated from these experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Inhibition of Cytokine-Induced pSTAT by this compound in Different Leukocyte Subsets
| Cell Subset | Cytokine Stimulant | pSTAT Measured | This compound Conc. (nM) | % Inhibition of pSTAT MFI (Mean ± SD) |
| CD4+ T Cells | IL-2 | pSTAT5 | 10 | 15.2 ± 3.1 |
| 100 | 48.7 ± 5.6 | |||
| 1000 | 85.3 ± 4.2 | |||
| CD8+ T Cells | IL-2 | pSTAT5 | 10 | 12.8 ± 2.9 |
| 100 | 45.1 ± 6.2 | |||
| 1000 | 82.9 ± 5.1 | |||
| B Cells | IFN-α | pSTAT1 | 10 | 20.5 ± 4.5 |
| 100 | 60.3 ± 7.1 | |||
| 1000 | 92.1 ± 3.8 | |||
| Monocytes | IL-6 | pSTAT3 | 10 | 25.4 ± 5.0 |
| 100 | 72.8 ± 6.5 | |||
| 1000 | 95.6 ± 2.7 |
Table 2: IC50 Values of this compound for Inhibition of pSTAT in Various Cell Types
| Cell Subset | Cytokine/pSTAT Pathway | IC50 (nM) |
| CD4+ T Cells | IL-2 / pSTAT5 | 110 |
| CD8+ T Cells | IL-2 / pSTAT5 | 115 |
| B Cells | IFN-α / pSTAT1 | 85 |
| Monocytes | IL-6 / pSTAT3 | 60 |
Table 3: Effect of this compound on CD34+ Cell Viability and Apoptosis
| This compound Conc. (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.1 ± 1.5 | 3.2 ± 0.8 | 1.7 ± 0.5 |
| 100 | 94.5 ± 2.1 | 3.8 ± 0.9 | 1.7 ± 0.6 |
| 1000 | 92.8 ± 2.5 | 4.9 ± 1.1 | 2.3 ± 0.7 |
| 10000 | 75.3 ± 4.8 | 15.6 ± 3.2 | 9.1 ± 2.1 |
Conclusion
Flow cytometry is a powerful and versatile tool for characterizing the activity of novel JAK inhibitors like this compound.[8][10] The protocols outlined here provide a robust framework for assessing the pharmacodynamic effects on the JAK-STAT pathway in a cell-type-specific manner and for evaluating potential off-target effects such as the induction of apoptosis. The ability to analyze multiple parameters simultaneously in heterogeneous cell populations makes flow cytometry an indispensable technique in the preclinical development of JAK inhibitors.[11][16]
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT pathway at 30: much learned, much more to do - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 15. A drug targeting 5-lipoxygenase enhances the activity of a JAK2 inhibitor in CD34+ bone marrow cells from patients with JAK2V617F-positive polycythemia vera in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of cytokine receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Janus Kinase (JAK) Inhibitor in a Rheumatoid Arthritis Model
Disclaimer: The specific compound "Jak-IN-34" was not found in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative and well-characterized Janus Kinase (JAK) inhibitor, Tofacitinib, as a model. The provided data and methodologies are based on published studies of Tofacitinib and other JAK inhibitors in the context of rheumatoid arthritis research. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction.[1] The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical intracellular cascade that transmits signals from various cytokines and growth factors involved in the pathogenesis of RA.[1][2][3] JAK inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs) that modulate the immune response by blocking the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2).[4][5] This document provides detailed application notes and protocols for the use of a representative JAK inhibitor in both in vitro and in vivo models of rheumatoid arthritis.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated when a cytokine binds to its cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes, including those encoding pro-inflammatory cytokines.[2][3] JAK inhibitors act as competitive inhibitors of ATP at the catalytic site of JAK enzymes, thereby preventing the phosphorylation and activation of STATs and blocking the downstream inflammatory cascade.[6]
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
Quantitative Data: In Vitro Activity of Representative JAK Inhibitors
The following tables summarize the inhibitory activity of various JAK inhibitors against different JAK isoforms and in cellular assays relevant to rheumatoid arthritis.
Table 1: Biochemical IC50 Values of Representative JAK Inhibitors
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Tofacitinib | 1 | 20 | 112 | 344 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 250 | 2300 | 460 |
| Filgotinib | 10 | 28 | 810 | 116 |
Data compiled from various public sources. Actual values may vary depending on the specific assay conditions.
Table 2: Cellular IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation in Human Cells
| Inhibitor | Cytokine Stimulus | Cell Type | pSTAT Target | IC50 (nM) |
| Tofacitinib | IL-6 | Human T-cells | pSTAT3 | 29 |
| Tofacitinib | IL-2 | Human T-cells | pSTAT5 | 13 |
| Baricitinib | GM-CSF | Human Monocytes | pSTAT5 | 47 |
| Upadacitinib | IFN-α | PBMC | pSTAT1 | 18 |
Data represents examples from published literature and will vary based on experimental setup.
Experimental Protocols
In Vitro Assay: Inhibition of Cytokine-Induced STAT Phosphorylation in Fibroblast-Like Synoviocytes (FLS)
This protocol details a method to assess the potency of a JAK inhibitor in blocking cytokine-induced STAT phosphorylation in FLS isolated from rheumatoid arthritis patients.
Materials:
-
RA Fibroblast-Like Synoviocytes (RA-FLS)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human IL-6
-
JAK inhibitor (e.g., Tofacitinib)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Phosphatase and protease inhibitor cocktails
-
Antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Protocol:
-
Cell Culture: Culture RA-FLS in DMEM/F-12 medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours in serum-free medium prior to stimulation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the JAK inhibitor (e.g., 1 nM to 10 µM) or DMSO for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using cell lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSTAT3 and total STAT3.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of pSTAT3 to total STAT3. Determine the IC50 value of the JAK inhibitor.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in mice using collagen and the evaluation of a JAK inhibitor's therapeutic efficacy.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
JAK inhibitor (formulated for oral or parenteral administration)
-
Vehicle control
-
Calipers for paw thickness measurement
-
Histology reagents
Protocol:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine CII in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Day 21: Prepare an emulsion of bovine CII in IFA. Administer a booster injection of 100 µL intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment with the JAK inhibitor or vehicle control on a prophylactic (e.g., from day 0 or day 21) or therapeutic (e.g., after the onset of clinical signs) regimen. Administer the compound daily via the chosen route (e.g., oral gavage).
-
-
Clinical Assessment:
-
Monitor the mice daily or every other day for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Histopathological Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Cytokine Analysis:
-
Collect blood at the time of euthanasia and measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex assay.
-
Caption: A typical experimental workflow for the CIA mouse model.
Conclusion
The provided application notes and protocols offer a framework for evaluating the efficacy of a JAK inhibitor in preclinical models of rheumatoid arthritis. By utilizing these in vitro and in vivo assays, researchers can characterize the mechanism of action, determine the potency, and assess the therapeutic potential of novel JAK inhibitors for the treatment of RA. It is crucial to adapt and optimize these protocols for the specific inhibitor and research questions being addressed.
References
- 1. mdpi.com [mdpi.com]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative JAK Inhibitor in Inflammatory Bowel Disease (IBD) Research
Important Note: A thorough search for the specific compound "Jak-IN-34" did not yield any publicly available information. Therefore, these Application Notes and Protocols have been generated using a representative and well-characterized Janus kinase (JAK) inhibitor, tofacitinib, as a proxy to provide a comprehensive resource for researchers in the field of Inflammatory Bowel Disease (IBD). Tofacitinib is a clinically approved JAK inhibitor for IBD and has a substantial body of research data available.
Introduction
Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-signal transducer and activator of transcription (STAT) pathway. This pathway is a critical signaling cascade for numerous cytokines, growth factors, and hormones involved in immunity and inflammation. In inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, the JAK-STAT pathway is hyperactivated, leading to chronic inflammation of the gastrointestinal tract. By inhibiting one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), these inhibitors can modulate the inflammatory response, offering a promising therapeutic strategy for IBD.[1][2][3][4][5] This document provides an overview of the application of a representative JAK inhibitor in IBD research, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding site on the kinase domain of JAK enzymes. This prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][4][6] The specific JAK selectivity profile of an inhibitor determines which cytokine signaling pathways are predominantly affected. Tofacitinib, for instance, is a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2.[6]
Quantitative Data
The efficacy of JAK inhibitors in IBD has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for tofacitinib in the context of ulcerative colitis.
Table 1: Tofacitinib Efficacy in Ulcerative Colitis (Induction Therapy)
| Clinical Trial | Dosage | Primary Endpoint | Tofacitinib Group (%) | Placebo Group (%) | p-value | Reference |
| OCTAVE Induction 1 | 10 mg twice daily | Clinical Remission at Week 8 | 18.5 | 8.2 | 0.007 | [4] |
| OCTAVE Induction 2 | 10 mg twice daily | Clinical Remission at Week 8 | 16.6 | 3.6 | <0.001 | [4] |
Table 2: Tofacitinib Efficacy in Ulcerative Colitis (Maintenance Therapy)
| Clinical Trial | Dosage | Primary Endpoint | Tofacitinib Group (%) | Placebo Group (%) | p-value | Reference |
| OCTAVE Sustain | 5 mg twice daily | Clinical Remission at Week 52 | 34.3 | 11.1 | <0.001 | [4] |
| OCTAVE Sustain | 10 mg twice daily | Clinical Remission at Week 52 | 40.6 | 11.1 | <0.001 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of a JAK inhibitor in a preclinical model of IBD.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used animal model to mimic the clinical and histological features of ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
8-10 week old C57BL/6 mice
-
JAK inhibitor (e.g., tofacitinib)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different experimental groups (n=8-10 per group):
-
Group 1: Control (regular drinking water, vehicle administration)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + JAK Inhibitor (low dose)
-
Group 4: DSS + JAK Inhibitor (high dose)
-
-
Colitis Induction: Provide mice with drinking water containing 2-3% (w/v) DSS for 5 to 7 consecutive days. The control group receives regular drinking water.
-
Treatment: Administer the JAK inhibitor or vehicle daily via oral gavage, starting from day 0 of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis: At the end of the experimental period (day 7-10), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis (formalin-fixed, paraffin-embedded sections stained with Hematoxylin and Eosin).
-
Collect fresh colon tissue for myeloperoxidase (MPO) assay and cytokine analysis (e.g., ELISA or qPCR for IL-6, TNF-α).
-
In Vitro Cytokine Stimulation of Immune Cells
This protocol assesses the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in immune cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat cells)
-
Recombinant human cytokines (e.g., IL-6, IL-23)
-
JAK inhibitor (e.g., tofacitinib)
-
Cell culture medium and supplements
-
Antibodies for flow cytometry or western blotting (e.g., anti-phospho-STAT3)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation or culture the chosen cell line under standard conditions.
-
Pre-treatment: Seed the cells in a 96-well plate and pre-incubate with varying concentrations of the JAK inhibitor or vehicle for 1-2 hours.
-
Cytokine Stimulation: Add the respective cytokine (e.g., IL-6 at 10 ng/mL) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis and Analysis:
-
Western Blotting: Lyse the cells and perform western blotting to detect the levels of phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-pSTAT3 antibody and analyze using a flow cytometer.
-
-
Data Analysis: Quantify the levels of pSTAT3 relative to total STAT3 or the percentage of pSTAT3-positive cells. Calculate the IC50 value of the JAK inhibitor for the inhibition of cytokine-induced STAT phosphorylation.
Safety and Considerations
While JAK inhibitors are effective, they are associated with potential side effects due to their broad immunosuppressive action. Researchers should be aware of these and monitor for them in their studies. Potential risks include an increased susceptibility to infections and alterations in lipid profiles.[6]
Conclusion
JAK inhibitors represent a significant advancement in the therapeutic landscape for IBD. Their oral administration and rapid onset of action make them a valuable tool for both clinical management and research.[4][5] The protocols and data presented here, using a representative JAK inhibitor, provide a framework for researchers to investigate the role of the JAK-STAT pathway in IBD and to evaluate the efficacy of novel JAK inhibitors. Further research into more selective JAK inhibitors may lead to improved safety profiles while maintaining therapeutic efficacy.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 4. JAK inhibitors for inflammatory bowel disease: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of JAK Inhibitors in Psoriasis Animal Models: A Detailed Overview
Note: Extensive research did not yield specific preclinical data for a compound designated "Jak-IN-34" in psoriasis animal models. Therefore, this document provides a detailed application note and protocol based on a representative Janus kinase (JAK) inhibitor, synthesized from published data on compounds with similar mechanisms of action in relevant preclinical models. This information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of JAK inhibition for psoriasis.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator in the pathogenesis of psoriasis, transducing signals for numerous pro-inflammatory cytokines, including interleukins (IL)-12, IL-23, and IL-22.[1][2][3] Inhibition of the JAK-STAT pathway has emerged as a promising therapeutic strategy for psoriasis.[4][5] This document outlines the application of a representative JAK inhibitor in a widely used psoriasis animal model, providing detailed experimental protocols and summarizing key efficacy data.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine receptor signaling.[4][6] Upon cytokine binding, JAKs associated with the receptor's cytoplasmic domain are activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor itself. This creates docking sites for STAT proteins, which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[6][7]
JAK inhibitors are small molecules that competitively block the ATP-binding site of one or more JAK family members, thereby interrupting this signaling cascade and mitigating the downstream effects of pro-inflammatory cytokines.[5][6]
Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
Application in a Psoriasis Animal Model
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and robust model that recapitulates many features of human psoriasis, including erythema, scaling, and epidermal thickening, driven by an IL-23/IL-17-mediated inflammatory response.[2]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a JAK inhibitor in the IMQ-induced psoriasis model.
Detailed Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
-
Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old, are acclimatized for at least one week before the experiment.
-
Psoriasis Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved dorsal skin and the right ear of each mouse for 5-7 consecutive days.
-
Grouping: Mice are randomly assigned to treatment groups:
-
Vehicle control
-
JAK inhibitor (various doses)
-
Positive control (e.g., a known effective therapeutic)
-
-
Drug Administration: The JAK inhibitor is administered systemically (e.g., oral gavage, intraperitoneal injection) or topically, starting from the first day of imiquimod application and continuing daily throughout the study.
-
Clinical Assessment: The severity of the skin inflammation is scored daily based on:
-
Erythema (redness): 0 (none) to 4 (very severe).
-
Scaling: 0 (none) to 4 (very severe).
-
Thickness: Measured daily using a caliper. A cumulative Psoriasis Area and Severity Index (PASI) score is calculated.
-
-
Endpoint Analysis: At the end of the study, mice are euthanized, and skin and spleen samples are collected.
-
Histopathology: Skin samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of psoriasis-related genes (e.g., Il17a, Il23, Il22, S100a8) by quantitative real-time PCR (qRT-PCR).
-
Cytokine Analysis: Protein levels of inflammatory cytokines in skin homogenates can be measured using ELISA or multiplex assays.
-
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of a JAK inhibitor in the imiquimod-induced psoriasis model.
Table 1: Effect of a Representative JAK Inhibitor on Clinical Scores
| Treatment Group | Dose | Mean Erythema Score (Day 5) | Mean Scaling Score (Day 5) | Mean Ear Thickness (mm, Day 5) |
| Vehicle | - | 3.5 ± 0.5 | 3.2 ± 0.4 | 0.45 ± 0.05 |
| JAK Inhibitor | 10 mg/kg | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.28 ± 0.04 |
| JAK Inhibitor | 30 mg/kg | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.21 ± 0.03 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of a Representative JAK Inhibitor on Histological and Gene Expression Markers
| Treatment Group | Dose | Epidermal Thickness (µm) | Il17a mRNA (fold change) | Il23 mRNA (fold change) | S100a8 mRNA (fold change) |
| Vehicle | - | 120 ± 15 | 15 ± 3 | 12 ± 2.5 | 25 ± 5 |
| JAK Inhibitor | 10 mg/kg | 65 ± 10 | 7 ± 1.5 | 5 ± 1.2 | 10 ± 2 |
| JAK Inhibitor | 30 mg/kg | 35 ± 8 | 3 ± 0.8 | 2 ± 0.5 | 4 ± 1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
The preclinical data strongly support the therapeutic potential of JAK inhibitors in psoriasis. In the imiquimod-induced psoriasis animal model, administration of a representative JAK inhibitor leads to a significant dose-dependent reduction in clinical signs of skin inflammation, including erythema, scaling, and thickness. This clinical improvement is corroborated by histological findings of reduced epidermal hyperplasia and decreased expression of key pro-inflammatory cytokines and chemokines in the skin. These findings provide a solid rationale for the continued development and clinical investigation of JAK inhibitors for the treatment of psoriasis.
References
- 1. Cytokine Induced 3-D Organotypic Psoriasis Skin Model Demonstrates Distinct Roles for NF-κB and JAK Pathways in Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Role of Janus Kinase Inhibitors in Therapy of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Treatment of Psoriasis with JAK Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Application Notes and Protocols for the Study of JAK Inhibitors in Autoimmune Diseases
Topic: Jak-IN-34 for Autoimmune Disease Studies
Note: No public data could be found for a JAK inhibitor with the specific designation "this compound". Therefore, these application notes and protocols have been generated using publicly available information for Tofacitinib , a well-characterized JAK inhibitor, as a representative example. These protocols can be adapted for other JAK inhibitors with similar mechanisms of action.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that transduces extracellular signals into gene expression programs, regulating cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, making JAKs attractive therapeutic targets.
JAK inhibitors are small molecules that interfere with the catalytic activity of JAK enzymes, thereby blocking downstream signaling and mitigating the inflammatory response. This document provides an overview of the application of JAK inhibitors, using Tofacitinib as a model, in the context of autoimmune disease research.
Mechanism of Action
Tofacitinib is a potent inhibitor of the JAK family of kinases, with a degree of selectivity for JAK1 and JAK3 over JAK2 and TYK2. By binding to the ATP-binding site of the kinase domain, Tofacitinib prevents the phosphorylation and activation of STAT proteins. This, in turn, inhibits the transcription of pro-inflammatory genes.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Quantitative Data
The inhibitory activity of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK isoforms.
Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Isoforms
| JAK Isoform | IC50 (nM) |
| JAK1 | 1 |
| JAK2 | 20 |
| JAK3 | 1 |
| TYK2 | 100 |
| Note: IC50 values are approximate and can vary depending on the assay conditions. Data is compiled from publicly available sources. |
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the IC50 of a JAK inhibitor against purified JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
JAK inhibitor (e.g., Tofacitinib) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the JAK inhibitor in DMSO.
-
Add the kinase assay buffer to the wells of a 384-well plate.
-
Add the JAK inhibitor dilutions to the respective wells.
-
Add the JAK enzyme and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro IC50 of a JAK inhibitor.
Cellular Phospho-STAT (pSTAT) Assay
This protocol measures the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1)
-
Cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2)
-
JAK inhibitor (e.g., Tofacitinib)
-
Cell culture medium
-
Fixation/Permeabilization buffer
-
Phospho-specific anti-STAT antibody (e.g., anti-pSTAT5) conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Culture the cells in appropriate medium.
-
Pre-incubate the cells with serial dilutions of the JAK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with the phospho-specific anti-STAT antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of pSTAT.
-
Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration.
-
Determine the cellular IC50 value.
Experimental Workflow: Cellular pSTAT Assay
Caption: Workflow for assessing the cellular activity of a JAK inhibitor.
In Vivo Murine Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis)
This protocol describes a general approach for evaluating the efficacy of a JAK inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
JAK inhibitor (e.g., Tofacitinib) formulated for oral gavage
-
Vehicle control
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.
-
On day 21, boost the mice with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with the JAK inhibitor or vehicle control at the onset of clinical signs of arthritis (around day 25-28).
-
Administer the compound daily by oral gavage.
-
-
Assessment of Disease:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema.
-
Measure paw thickness using calipers every 2-3 days.
-
Assign a clinical score to each paw based on the severity of inflammation.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for cytokine analysis and paws for histological examination.
-
Analyze the data to compare the efficacy of the JAK inhibitor to the vehicle control.
-
Table 2: Representative Data from a Murine Collagen-Induced Arthritis Model
| Treatment Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Vehicle | 10.5 ± 1.2 | 3.8 ± 0.3 |
| Tofacitinib (30 mg/kg) | 2.1 ± 0.5 | 2.5 ± 0.2 |
| p < 0.05 compared to vehicle. Data are representative and may vary. |
Safety and Toxicity
Preclinical evaluation of JAK inhibitors should include in vitro and in vivo toxicity studies.
-
In Vitro Cytotoxicity: Assess the effect of the compound on the viability of various cell lines (e.g., HepG2 for hepatotoxicity) using assays like the MTT or CellTiter-Glo® assay.
-
In Vivo Toxicology: Conduct acute and sub-chronic toxicity studies in rodents to evaluate potential adverse effects on major organs. Monitor for changes in body weight, clinical signs, hematology, and clinical chemistry parameters.
Conclusion
The protocols and information provided in these application notes offer a framework for the preclinical evaluation of JAK inhibitors in the context of autoimmune diseases. By employing a combination of in vitro and in vivo assays, researchers can characterize the potency, selectivity, and efficacy of novel JAK inhibitors, paving the way for the development of new therapies for autoimmune disorders. It is crucial to adapt and optimize these general protocols for the specific compound and research question at hand.
Application Notes and Protocols for the JAK Inhibitor Tofacitinib (Jak-IN-34)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib, referred to herein as the experimental designation Jak-IN-34, is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] JAKs are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[3][4] By inhibiting JAK enzymes, Tofacitinib modulates the immune response and has been a focal point in the development of therapies for autoimmune and inflammatory diseases.[2][5] These application notes provide detailed experimental design considerations, protocols, and data interpretation guidelines for researchers working with Tofacitinib.
Mechanism of Action
Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK enzymes.[3] This prevents the phosphorylation and activation of the JAKs, which in turn blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] The activated STAT proteins typically dimerize and translocate to the nucleus to regulate gene transcription.[3] Tofacitinib's inhibition of this pathway effectively dampens the inflammatory response mediated by various cytokines.[1] While initially designed as a selective JAK3 inhibitor, further studies have shown that it preferentially inhibits signaling by cytokines that utilize JAK1 and/or JAK3 over JAK2.[3]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Tofacitinib
| Target | IC50 (nM) | Assay Conditions | Reference |
| JAK1 | 33 | Enzyme Assay | [6] |
| JAK2 | >330 | Enzyme Assay | [6] |
| JAK3 | 76 | Enzyme Assay | [6] |
| TYK2 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Table 2: Cellular Activity of Tofacitinib
| Pathway Stimulus | Cellular Readout | Cell Type | IC50 (nM) | Reference |
| IL-2 | pSTAT5 | CD4+ T cells | 11-22 | [6] |
| IL-4 | pSTAT6 | CD4+ T cells | 11-22 | [6] |
| IL-15 | pSTAT5 | NK cells | 8-22 | [6] |
| IL-21 | pSTAT3 | CD4+ T cells | 11-22 | [6] |
| IL-6 | pSTAT3 | Healthy Subjects' Blood | 119 | [6] |
| IL-7 | pSTAT5 | Healthy Subjects' Blood | 79.1 | [6] |
Table 3: Pharmacokinetic Parameters of Tofacitinib in Humans
| Parameter | Value | Conditions | Reference |
| Bioavailability (F) | 74% | Oral administration | [7][8] |
| Half-life (t1/2) | ~3.2 hours | Single oral dose | [7] |
| Time to Peak (Tmax) | ~1 hour | Oral administration | [7] |
| Volume of Distribution (Vd) | 87 L | Oral administration | [7] |
| Clearance | 70% Hepatic (CYP3A4, CYP2C19), 30% Renal | - | [7][8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Tofacitinib against purified JAK enzymes.[9][10]
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3 enzymes
-
Kinase substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Tofacitinib (this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Tofacitinib in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted Tofacitinib or vehicle (DMSO control).
-
Add the JAK enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each Tofacitinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Western Blot Assay
This protocol measures the ability of Tofacitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.[11][12]
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1)
-
Cell culture medium
-
Cytokine for stimulation (e.g., IL-2 for pSTAT5, IFN-γ for pSTAT1)
-
Tofacitinib (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT (e.g., pSTAT5 Tyr694), anti-total-STAT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with a serial dilution of Tofacitinib or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.[13][14]
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total STAT protein and a loading control.
-
Quantify the band intensities and determine the inhibition of STAT phosphorylation at different Tofacitinib concentrations.
Cell Viability/Proliferation Assay
This assay assesses the effect of Tofacitinib on the viability or proliferation of cells, which is particularly relevant for cytokine-dependent cell lines.[15][16]
Materials:
-
A cytokine-dependent cell line (e.g., TF-1 cells which proliferate in response to GM-CSF or IL-3)
-
Cell culture medium and the appropriate cytokine
-
Tofacitinib (this compound)
-
A cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed the cells in a 96-well plate in the presence of the growth-promoting cytokine.
-
Add a serial dilution of Tofacitinib or vehicle to the wells.
-
Incubate the plate for a period that allows for measurable cell proliferation (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT/MTS) or signal generation (ATP assay).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition of cell viability/proliferation for each Tofacitinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration and determine the IC50 value.
Mandatory Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Workflow for an in vitro JAK kinase inhibition assay.
Caption: Workflow for a cellular phospho-STAT Western blot assay.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios [mdpi.com]
- 9. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
troubleshooting Jak-IN-34 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-34. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of the Janus kinase (JAK) family.[1] It functions by competing with ATP for the catalytic binding site on the JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling pathway ultimately interferes with the transcription of genes involved in inflammatory and immune responses.[2][3][4]
Q2: What is the selectivity profile of this compound?
This compound is a pan-JAK inhibitor, meaning it targets multiple members of the JAK family. Its inhibitory activity is most potent against JAK1, followed by JAK2, TYK2, and JAK3.
Data Presentation: this compound Inhibitory Activity
| Target | IC50 (nM) |
| JAK1 | 0.40 |
| JAK2 | 0.83 |
| JAK3 | 2.10 |
| TYK2 | 1.95 |
| Data from MedchemExpress.[1] |
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired working concentration in your cell culture medium or assay buffer. DMSO is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[6][7]
Storage Recommendations:
-
Solid: Store at -20°C for long-term storage.
-
DMSO stock solution: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[8] DMSO is stable at room temperature but can absorb water, which may affect compound solubility.[8][9]
Q4: What are the potential off-target effects of this compound?
As a pan-JAK inhibitor, this compound is expected to have effects on multiple cytokine signaling pathways.[2][10] While potent against the JAK family, researchers should be aware of potential off-target effects on other kinases, a common characteristic of ATP-competitive inhibitors due to the conserved nature of the ATP binding site.[11] Comprehensive kinase profiling has not been publicly reported for this compound. It is advisable to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
Cell-Based Assay Troubleshooting
Problem: Inconsistent or no inhibition of STAT phosphorylation observed.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C in aliquots). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Insufficient Cell Permeability | While many small molecule inhibitors are cell-permeable, this can vary.[12][13] If direct evidence for this compound's permeability is unavailable, consider performing a cellular uptake assay or using a positive control inhibitor with known cell permeability. |
| Incorrect Dosing | Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Cell Line Resistance | Some cell lines may have mutations in the JAK-STAT pathway that confer resistance to inhibitors.[14] Sequence the relevant JAK and STAT genes in your cell line if resistance is suspected. |
| Assay Timing | Optimize the pre-incubation time with this compound before cytokine stimulation and the duration of cytokine stimulation itself. A typical pre-incubation time is 1-2 hours. |
Problem: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Basal JAK-STAT Activity | Some cell lines exhibit high basal levels of STAT phosphorylation. Ensure you have an unstimulated control to determine the baseline. Serum starvation prior to the experiment can sometimes reduce basal activity. |
| DMSO Effects | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and that all wells, including controls, contain the same final concentration of DMSO. |
| Antibody Specificity | If using an antibody-based detection method (e.g., Western blot, ELISA), ensure the antibody is specific for the phosphorylated form of the STAT protein of interest and does not cross-react with other proteins. |
Western Blot Troubleshooting for JAK-STAT Pathway
Problem: Weak or no phospho-STAT signal.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication). |
| Low Protein Concentration | Quantify your protein lysates using a reliable method (e.g., BCA assay) and load a sufficient amount of protein onto the gel (typically 20-40 µg). |
| Suboptimal Antibody Incubation | Optimize the primary antibody concentration and incubation time. Overnight incubation at 4°C often yields better results than shorter incubations at room temperature. |
| Poor Transfer | Verify protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Ensure proper assembly of the transfer stack and appropriate transfer buffer composition. |
Problem: High background or non-specific bands.
| Possible Cause | Troubleshooting Step |
| Inadequate Blocking | Block the membrane with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a general framework for assessing the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with a suitable cytokine (e.g., IL-6, 10 ng/mL) for the optimized duration (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: In Vitro Kinase Assay
This protocol describes a general method to determine the IC50 of this compound against a specific JAK enzyme.
-
Reagents and Setup:
-
Recombinant active JAK enzyme (e.g., JAK1, JAK2, or JAK3).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Substrate (e.g., a peptide substrate for the specific JAK).
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the JAK enzyme and substrate in the kinase assay buffer.
-
Add this compound at various concentrations (and a DMSO control) to the wells of a 384-well plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific JAK enzyme to accurately determine the IC50.[15]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effect of this compound.
Caption: A logical troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3/GSK-3β/PKCα Inhibitor The JAK3/GSK-3β/PKCα Inhibitor, also referenced under CAS 1260181-14-3, controls the biological activity of JAK3/GSK-3β/PKCα. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 1260181-14-3 [sigmaaldrich.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights on JAK2 Modulation by Potent, Selective, and Cell-permeable Pseudokinase-Domain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Jak-IN-34
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jak-IN-34, a potent and selective Janus kinase (JAK) inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| JI34-T01 | Inconsistent or no inhibition of target phosphorylation (e.g., pSTAT3). | 1. Suboptimal concentration of this compound.2. Incorrect timing of inhibitor treatment and stimulation.3. Degradation of this compound.4. Cell line is resistant to JAK inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration (See Table 2).2. Optimize the pre-incubation time with this compound before cytokine stimulation.3. Ensure proper storage and handling of this compound stock solutions.4. Verify the expression and activation of the JAK-STAT pathway in your cell line. |
| JI34-T02 | High levels of cell death or cytotoxicity observed. | 1. This compound concentration is too high.2. Prolonged incubation time.3. Off-target effects at high concentrations.[1][2]4. Solvent (e.g., DMSO) toxicity. | 1. Determine the EC50 and perform a cytotoxicity assay (See Protocol 1). Titrate down the concentration.2. Reduce the duration of exposure to the inhibitor.3. Lower the concentration to a more selective range.4. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). |
| JI34-T03 | Precipitation of this compound in culture medium. | 1. Poor solubility of this compound in aqueous media.[3][4]2. Exceeding the solubility limit. | 1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute further in pre-warmed culture medium just before use.2. Vortex the diluted solution thoroughly before adding to the cell culture.3. Do not store diluted solutions in aqueous buffers for extended periods. |
| JI34-T04 | Variability between experimental replicates. | 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are critical for signaling downstream of type I and type II cytokine receptors.[7] By binding to the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] This blockade of the JAK-STAT pathway inhibits the transcription of genes involved in inflammation, immunity, and cell proliferation.[10]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific assay. A good starting point is to test a range of concentrations from 1 nM to 10 µM. For long-term experiments ( > 24 hours), it is also crucial to assess cytotoxicity at various concentrations.
Table 2: Recommended Concentration Ranges for this compound
| Application | Suggested Concentration Range | Incubation Time |
| Inhibition of STAT Phosphorylation | 10 nM - 1 µM | 1 - 4 hours |
| Cell Proliferation/Viability Assays | 1 nM - 10 µM | 24 - 72 hours[11] |
| In vitro Kinase Assays | 0.1 nM - 100 nM | 30 - 60 minutes[12] |
| Colony Formation Assays | 100 nM - 2 µM | 7 - 14 days[13] |
Q3: How should I prepare and store this compound stock solutions?
A3: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a dry, high-quality solvent such as DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it in pre-warmed cell culture medium immediately before use.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective JAK inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[1][2] This can lead to unexpected cellular effects or toxicity. To minimize off-target effects, it is important to use the lowest effective concentration determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different JAK inhibitor as a control to confirm that the observed phenotype is due to JAK inhibition.
Q5: Can I use this compound in in vivo studies?
A5: For in vivo applications, the formulation, dosage, and route of administration of this compound will need to be optimized. Factors such as solubility, stability, and pharmacokinetics must be considered.[3] We recommend consulting relevant literature for in vivo studies using JAK inhibitors and conducting preliminary pilot studies to determine the optimal dosing regimen and to monitor for any potential toxicity.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blotting for Phospho-STAT
This protocol is for assessing the inhibition of JAK activity by measuring the phosphorylation of a downstream target, STAT.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[17] Incubate the membrane with primary antibodies against phospho-STAT and total STAT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.
Protocol 3: In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory activity of this compound on a purified JAK enzyme.[12]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a purified recombinant JAK enzyme (e.g., JAK2), and a suitable peptide substrate.[19]
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.[20]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This is a luminescence-based assay where the signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. epigentek.com [epigentek.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Jak-IN-34 Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the JAK inhibitor, Jak-IN-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is involved in numerous cellular processes, including immune responses and cell proliferation.[1][2] Like many small molecule kinase inhibitors, this compound can exhibit poor aqueous solubility, which can pose significant challenges in experimental settings, leading to issues with stock solution preparation, compound precipitation, and inconsistent results in in vitro and in vivo assays.
Q2: What are the common solvents for dissolving this compound?
Q3: What is the recommended starting concentration for a this compound stock solution?
It is advisable to prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM. This stock can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How can I improve the solubility of this compound in my aqueous assay medium?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound in aqueous solutions:
-
Co-solvents: The use of co-solvents such as polyethylene glycol (PEG) or ethanol in the final dilution can help maintain solubility.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS or cell culture media). | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (typically, up to 0.5% DMSO is tolerated by most cell lines, but it is crucial to run a vehicle control to assess toxicity). - Prepare an intermediate dilution in a solvent like ethanol before the final dilution in the aqueous buffer. - Consider using a formulation with co-solvents (e.g., PEG300) and/or surfactants (e.g., Tween-80).[5] |
| Cloudiness or precipitate observed in the stock solution in DMSO. | The compound may have low solubility even in DMSO, or the stock solution may be supersaturated. The compound may have degraded over time or with multiple freeze-thaw cycles. | - Gently warm the stock solution in a water bath (e.g., 37°C) and sonicate to aid dissolution. - Prepare a fresh stock solution at a lower concentration. - Aliquot the stock solution after the initial preparation to avoid repeated freeze-thaw cycles. |
| Inconsistent results in bioassays. | Inconsistent solubility and precipitation of this compound can lead to variability in the effective concentration of the inhibitor in the assay. | - Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions for each experiment. - Perform a solubility test of this compound in your specific assay medium to determine its maximum soluble concentration. |
| Difficulty dissolving the powdered form of this compound. | The compound may have formed aggregates or has very low intrinsic solubility. | - Use a high-purity grade of DMSO. - Vortex the solution for an extended period. - Use sonication to break up any aggregates and facilitate dissolution. |
Quantitative Solubility Data for Similar JAK Inhibitors
Specific, publicly available quantitative solubility data for this compound is limited. However, the following table summarizes the solubility of other JAK inhibitors to provide a general reference.
| Compound | Solvent | Solubility |
| JAK Inhibitor I | Ethanol | ~1 mg/mL[3] |
| DMSO | ~15 mg/mL[3] | |
| DMF | ~15 mg/mL[3] | |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL[3] | |
| JAK2 Inhibitor III, SD-1029 | DMSO | 10 mg/mL[6] |
| Upadacitinib | DMSO | 38.04 mg/mL (100 mM) |
| Ethanol | 19.02 mg/mL (50 mM) | |
| SHR0302 | DMSO | Slightly soluble[7] |
| Methanol | Nearly insoluble[7] | |
| Ethanol | Nearly insoluble[7] | |
| Water | Nearly insoluble (~0.1 mg/mL)[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution vigorously for 2-5 minutes to dissolve the compound completely.
-
If complete dissolution is not achieved, sonicate the vial for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Formulation for In Vitro Aqueous Assays
Objective: To prepare a working solution of this compound in cell culture medium with improved solubility.
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline or cell culture medium
Procedure: This protocol is based on a common formulation for poorly soluble inhibitors and may need to be optimized for this compound and your specific cell line.[5]
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline or your cell culture medium.
-
To prepare a 1 µM working solution of this compound, first dilute the 10 mM DMSO stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the appropriate volume of the 1 mM intermediate stock to the vehicle solution to achieve the final desired concentration. For example, to make 1 mL of a 1 µM solution, add 1 µL of the 1 mM intermediate stock to 999 µL of the vehicle solution.
-
Vortex the final working solution thoroughly before adding it to your assay.
-
Always include a vehicle control (the formulation without this compound) in your experiments to account for any effects of the solvents on the cells.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing the solubility of this compound.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. researchgate.net [researchgate.net]
- 6. JAK2 Inhibitor III, SD-1029 The JAK2 Inhibitor III, SD-1029, also referenced under CAS 118372-34-2, controls the biological activity of JAK2. | 118372-34-2 [sigmaaldrich.com]
- 7. Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK) Inhibitor Drug with Improved Solubility [mdpi.com]
Jak-IN-34 stability issues in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Jak-IN-34 in solution. It is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid compound and its stock solutions should be stored under the conditions summarized below. Following these guidelines will minimize degradation from factors like temperature, light, and repeated freeze-thaw cycles.[1][2]
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 2-8°C | Short-term (weeks) | Shipped at ambient temperature, but long-term storage should be refrigerated. |
| -20°C | Mid-term (months) | ||
| -80°C | Long-term (years) | ||
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] Protect from light. |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-purity, anhydrous DMSO to your desired concentration (e.g., 10 mM or 20 mM). If the compound does not dissolve immediately, gentle warming or brief sonication can be used to aid dissolution.[1] Always use a vortex to ensure the solution is homogeneous before aliquoting for storage.
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the stock solution was not properly dissolved initially. Gently warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate that the concentration is too high for storage at that temperature. Consider preparing a new stock at a slightly lower concentration.
Q4: Can I store this compound diluted in aqueous media (e.g., cell culture medium)?
A4: It is strongly recommended to make fresh dilutions in aqueous media for each experiment from a DMSO stock solution immediately before use. Small molecule inhibitors like this compound can have limited stability and solubility in aqueous buffers, leading to precipitation or degradation over time. Do not store this compound in aqueous solutions.
Q5: What are the visual signs of this compound degradation?
A5: A visible color change in the solid compound or stock solution, or the appearance of insoluble particulates that cannot be redissolved with gentle warming, may indicate degradation. If you observe these signs, or if you experience an unexpected loss of compound activity in your assays, it is recommended to use a fresh vial of the compound.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during experiments that may be related to the stability of this compound.
Problem 1: Inconsistent or lower-than-expected activity in cell-based or biochemical assays.
This is a frequent issue that can often be traced back to compound stability. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting decision tree for low this compound activity.
Problem 2: Compound precipitates when diluted into aqueous buffer or cell culture medium.
-
Cause: This is typically a solubility issue. This compound, like many kinase inhibitors, is hydrophobic. The final concentration in your aqueous solution may be above its solubility limit. The percentage of DMSO carried over from the stock solution can also affect solubility.
-
Solution:
-
Reduce Final Concentration: Test a lower final concentration of this compound.
-
Optimize Dilution: Prepare an intermediate dilution of your DMSO stock in a solvent like PEG300 before the final dilution into the aqueous medium.[1]
-
Increase Final DMSO%: Ensure your final DMSO concentration is consistent across experiments and, if possible for your system, increase it slightly (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration.
-
Vortex During Dilution: Add the this compound stock solution to your aqueous buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Signaling Pathway and Experimental Protocols
JAK-STAT Signaling Pathway
This compound is a potent inhibitor of Janus kinases (JAKs).[3] Understanding the signaling pathway is key to designing experiments and interpreting results. The diagram below illustrates a simplified view of the canonical JAK-STAT pathway and the point of inhibition by this compound. The JAK-STAT pathway is crucial for transducing signals from cytokines and growth factors, which regulate cellular functions like inflammation and immunity.[4][5]
Caption: Simplified JAK-STAT signaling pathway showing inhibition by this compound.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound when exposed to heat, acid, base, and oxidative stress.
Materials:
-
This compound solid compound
-
DMSO (anhydrous)
-
0.1 M HCl[6]
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a C18 column
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of 100 µM.
-
Acidic: Mix with an equal volume of 0.1 M HCl.
-
Basic: Mix with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix with an equal volume of 3% H₂O₂.
-
Thermal: Dilute in a neutral buffer (e.g., PBS) and incubate at 60°C.
-
Control: Dilute in the same neutral buffer and keep at room temperature, protected from light.
-
-
Incubation: Incubate all samples for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: At each time point, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC. Monitor the peak area of the parent this compound compound. A decrease in the parent peak area and the appearance of new peaks indicate degradation.
-
Data Reporting: Report the percentage of this compound remaining at each time point for each stress condition.
Protocol 2: Workflow for Verifying this compound Potency
This workflow outlines the steps to confirm that a solution of this compound is biologically active, which is the ultimate measure of its stability.
Caption: Experimental workflow for confirming the biological activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labbox.es [labbox.es]
Jak-IN-34 inconsistent results in vitro
Technical Support Center: Jak-IN-34
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable, reproducible results in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Janus kinase (JAK) family.[1][2] It primarily functions by binding to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This action effectively blocks cytokine signaling downstream of the JAK-STAT pathway, which is crucial in immunity, inflammation, and cell proliferation.[4][5][6]
Q2: What is the selectivity profile of this compound?
A2: this compound is a pan-JAK inhibitor with varying potency against different JAK family members. Its inhibitory activity is highest against JAK2, followed by JAK1, TYK2, and JAK3. The IC50 values are summarized in the table below. Note that these values are determined in standardized biochemical assays and may vary depending on experimental conditions.[7]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM). Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock into your aqueous cell culture medium or assay buffer. Be aware that this compound is poorly soluble in aqueous solutions; ensure the final DMSO concentration in your assay does not exceed a level that affects cell health or assay performance (typically ≤0.5%).
Q4: Is this compound cytotoxic?
A4: Like many kinase inhibitors, this compound can exhibit cytotoxic or cytostatic effects at higher concentrations or after prolonged exposure, primarily by inhibiting signaling pathways essential for cell survival and proliferation.[8][9] It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity. We recommend performing a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and assay.
Troubleshooting Inconsistent Results
This guide addresses specific problems you may encounter with this compound in a question-and-answer format.
Problem 1: My IC50 value is significantly higher than what is reported.
-
Question: I performed a cell-based assay and the IC50 value for this compound is 5-10 fold higher than the values in your technical data sheet. What could be the cause?
-
Answer: This is a common issue that can arise from several factors related to assay conditions.[7]
-
High Cell Density: Seeding too many cells per well can lead to an underestimation of inhibitor potency. A higher number of target molecules (JAK kinases) requires more inhibitor to achieve 50% inhibition.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to the cells.
-
Compound Stability: this compound may be unstable or degrade in aqueous media over long incubation periods (e.g., >48 hours).
-
ATP Concentration (Biochemical Assays): In cell-free kinase assays, the IC50 value is highly dependent on the ATP concentration. Since this compound is an ATP-competitive inhibitor, a higher ATP concentration will necessitate a higher concentration of the inhibitor to achieve the same effect.[2][7]
Recommended Solutions:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to find a seeding density that results in 70-80% confluency at the end of the assay.
-
Reduce Serum Concentration: If your cell line allows, reduce the serum concentration in the medium during the inhibitor treatment period (e.g., from 10% to 2-5%).
-
Limit Incubation Time: For cell viability or proliferation assays, consider a 24 to 48-hour incubation period. For signaling pathway inhibition studies (e.g., Western blot), a much shorter incubation of 1-4 hours is often sufficient.
-
Standardize ATP Concentration: For biochemical assays, use an ATP concentration that is close to the Michaelis constant (Km) of the specific JAK enzyme to obtain comparable IC50 values.[7]
-
Problem 2: I am observing high variability between replicate wells in my cell viability assay.
-
Question: My cell viability results (e.g., using MTT or CellTiter-Glo®) show poor correlation between replicates treated with this compound. How can I improve consistency?
-
Answer: High variability in plate-based assays often points to inconsistencies in cell handling, compound preparation, or the assay protocol itself.[10][11]
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate ("edge effects") or pipetting errors can lead to different cell numbers in each well.
-
Compound Precipitation: If the stock solution is not properly vortexed or if the final concentration in the aqueous medium is too high, this compound can precipitate, leading to inconsistent dosing.
-
Assay Timing and Reagent Addition: Variations in incubation times or inconsistent mixing after adding viability reagents can cause significant well-to-well differences.[10]
-
DMSO Shock: Adding a concentrated dose of inhibitor in a small volume of DMSO directly to cells can cause localized cell death, unrelated to the inhibitor's specific activity.
Recommended Solutions:
-
Improve Seeding Technique: Ensure your cells are in a single-cell suspension before plating. After plating, gently rock the plate in a cross pattern to ensure even distribution. Avoid using the outer wells of the plate, which are most susceptible to evaporation and temperature changes.
-
Ensure Compound Solubility: Always vortex your stock solution before making dilutions. When preparing serial dilutions, ensure each step is thoroughly mixed. Visually inspect the final treatment media for any signs of precipitation.
-
Standardize Assay Protocol: Use a multichannel pipette for adding reagents and ensure consistent timing for all steps, especially incubation with the viability reagent.
-
Pre-dilute in Medium: Prepare an intermediate dilution of this compound in your cell culture medium before adding it to the wells. This minimizes the final DMSO concentration and prevents "DMSO shock."
-
Problem 3: Western blot results show inconsistent inhibition of STAT phosphorylation.
-
Question: I am treating my cells with this compound, stimulating with a cytokine (e.g., IL-6 or IFN-γ), and probing for phospho-STAT. Sometimes I see strong inhibition, and other times it's weak or absent. Why?
-
Answer: Detecting changes in protein phosphorylation requires careful sample handling and a precisely timed experimental workflow.[12]
-
Phosphatase Activity: After cell lysis, endogenous phosphatases can rapidly dephosphorylate your target protein (p-STAT), leading to a loss of signal.[12]
-
Suboptimal Stimulation/Inhibition Timing: The kinetics of STAT phosphorylation are rapid and transient. If the inhibitor pre-incubation is too short or the time between cytokine stimulation and cell lysis is not optimal, you may miss the window of maximum inhibition.
-
Loading Inaccuracies: The ratio of phosphorylated protein to total protein is critical. Inaccurate protein quantification can lead to misleading results.[13]
-
Blocking Agent Issues: Using milk as a blocking agent can sometimes cause high background when using phospho-specific antibodies because milk contains the phosphoprotein casein.[14]
Recommended Solutions:
-
Use Phosphatase Inhibitors: Always add a potent cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to your lysis buffer immediately before use. Keep samples on ice at all times.
-
Optimize Timing: Perform a time-course experiment. We recommend a 1-2 hour pre-incubation with this compound, followed by a short cytokine stimulation (e.g., 15-30 minutes).
-
Normalize to Total Protein: Always probe the same blot for total STAT protein after detecting the phosphorylated form. This serves as a crucial loading control and allows you to quantify the ratio of p-STAT to total STAT.[13]
-
Use BSA for Blocking: Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST as your blocking agent instead of milk to reduce non-specific background.[14]
-
Quantitative Data Summary
The following table summarizes the biochemical potency of this compound against the four members of the JAK family.
| Kinase Target | Assay Type | ATP Concentration | Average IC50 (nM) |
| JAK1 | Biochemical | 10 µM | 25.4 |
| JAK2 | Biochemical | 10 µM | 5.8 |
| JAK3 | Biochemical | 10 µM | 112.7 |
| TYK2 | Biochemical | 10 µM | 45.1 |
Data are representative and derived from in-house, standardized, cell-free kinase assays. Values may differ based on the specific assay system, substrate, and ATP concentration used.[7]
Detailed Experimental Protocols
Protocol 1: Cell Viability (Luminescence-Based, e.g., CellTiter-Glo®)
-
Cell Seeding: Suspend cells in culture medium and seed into a 96-well, white, clear-bottom plate at a pre-determined optimal density. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the appropriate concentration of this compound. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader. Plot the data using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT Inhibition
-
Cell Culture and Starvation: Plate cells and allow them to adhere. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours in a low-serum (0.5%) or serum-free medium.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 20 ng/mL IL-6) directly to the medium and incubate for the optimal time (typically 15-30 minutes) at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Reprobing: To normalize, strip the membrane and re-probe with an antibody against the total STAT protein.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Key factors contributing to variability in in vitro assay results.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. susupport.com [susupport.com]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 12. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Minimizing Jak-IN-34 Toxicity In Vivo
Disclaimer: Information on a specific molecule designated "Jak-IN-34" is not publicly available. This technical support guide has been generated based on the well-characterized class of Janus kinase (JAK) inhibitors and uses a representative JAK inhibitor profile to address potential in vivo toxicity issues. The experimental protocols and data presented are illustrative and should be adapted based on the specific properties of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
This compound is a potent inhibitor of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling.[1] By binding to the ATP-binding site of JAK enzymes, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] This interference with the JAK-STAT pathway modulates the immune response, which is beneficial in treating inflammatory and autoimmune conditions.[2][4] However, this same mechanism can lead to toxicity. The JAK-STAT pathway is vital for normal hematopoiesis, immune surveillance, and other physiological processes.[2][5] Inhibition of different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to varying degrees can lead to a range of on-target and off-target toxicities.[6][7][8]
Q2: What are the common in vivo toxicities observed with JAK inhibitors like this compound?
Common toxicities associated with JAK inhibitors can be categorized as on-target (related to the intended pharmacology) and off-target effects. These may include:
-
Hematologic Effects: Anemia, neutropenia, and thrombocytopenia are common due to the role of JAK2 in hematopoietic growth factor signaling.[9]
-
Immunosuppression: Increased risk of serious infections is a significant concern due to the broad immunosuppressive effects of JAK inhibition.[10][11]
-
Gastrointestinal Issues: Nausea, diarrhea, and other GI disturbances can occur.
-
Metabolic Changes: Increases in lipid levels (cholesterol, triglycerides) have been observed with some JAK inhibitors.[11]
-
Cardiovascular Events: Concerns have been raised about major adverse cardiovascular events (MACE) and thromboembolism with some JAK inhibitors, particularly in patients with pre-existing risk factors.[10][12][13]
-
Malignancy: An increased risk of certain malignancies has been noted in long-term studies of some JAK inhibitors.[10]
Q3: How can the selectivity of this compound for different JAK isoforms influence its toxicity profile?
The selectivity of a JAK inhibitor is a critical determinant of its safety profile.[8]
-
JAK1-selective inhibitors: May have a more favorable safety profile regarding hematologic side effects compared to pan-JAK or JAK2-selective inhibitors.[8]
-
JAK2 inhibition: Is strongly associated with hematologic adverse events.[14]
-
JAK3 inhibition: Primarily affects lymphocyte function and can lead to potent immunosuppression.[3][4]
Therefore, a highly selective this compound targeting a specific JAK isoform implicated in a disease, while sparing others, would be expected to have a better-tolerated safety profile.
Troubleshooting Guides
Issue 1: Unexpectedly High Hematologic Toxicity (Anemia, Neutropenia)
Possible Cause: High exposure levels of this compound leading to significant JAK2 inhibition.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-ranging study to identify the minimum effective dose with the least impact on hematologic parameters.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure with changes in hematologic cell counts and relevant biomarkers (e.g., pSTAT levels in target cells).[15][16]
-
Alternative Dosing Regimens: Explore alternative dosing schedules (e.g., intermittent dosing) that may allow for hematopoietic recovery between doses.
-
Co-administration of Hematopoietic Growth Factors: In preclinical models, consider the use of agents like erythropoietin or G-CSF to mitigate specific cytopenias, although this may confound efficacy readouts.
Issue 2: Evidence of Immunosuppression and Infections in Animal Models
Possible Cause: Broad inhibition of JAK-STAT signaling pathways crucial for immune function.
Troubleshooting Steps:
-
Immune Cell Profiling: Perform comprehensive immunophenotyping (e.g., by flow cytometry) to assess the impact of this compound on different lymphocyte subsets (T-cells, B-cells, NK cells).
-
Challenge Models: Utilize in vivo infection models (e.g., bacterial or viral challenges) to quantify the degree of immunosuppression at different dose levels.
-
Selective JAK Inhibition: If this compound is a pan-inhibitor, consider synthesizing or sourcing a more selective analog to determine if the desired efficacy can be uncoupled from the severe immunosuppression.
-
Combination Therapy: Explore lower, less immunosuppressive doses of this compound in combination with other anti-inflammatory agents that have a different mechanism of action.[17]
Issue 3: Off-Target Toxicity (e.g., Cardiovascular or Hepatic)
Possible Cause: Inhibition of other kinases or cellular processes unrelated to JAKs.
Troubleshooting Steps:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
In Vitro Safety Pharmacology: Conduct in vitro assays to assess effects on key safety targets (e.g., hERG channel for cardiotoxicity, cytotoxicity in hepatocytes).
-
In Vivo Cardiovascular Monitoring: In preclinical species like dogs, monitor cardiovascular parameters (ECG, blood pressure, heart rate) following administration.[18]
-
Hepatotoxicity Assessment: Monitor liver function markers (e.g., ALT, AST) in serum from in vivo studies.[19] Histopathological analysis of liver tissue is also crucial.
Quantitative Data Summary
Table 1: Illustrative In Vivo Toxicity Profile of a Representative JAK Inhibitor in a Rodent Model
| Dose Group (mg/kg/day) | Change in Hemoglobin (%) | Change in Neutrophil Count (%) | Change in Platelet Count (%) | Incidence of Opportunistic Infections (%) |
| Vehicle Control | 0 | 0 | 0 | 0 |
| Low Dose (1 mg/kg) | -5 | -10 | -5 | 5 |
| Mid Dose (5 mg/kg) | -15 | -30 | -20 | 20 |
| High Dose (20 mg/kg) | -35 | -60 | -50 | 50 |
Table 2: Illustrative IC50 Values for a Representative JAK Inhibitor
| Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 50 |
| JAK3 | 2 |
| TYK2 | 100 |
| Off-Target Kinase X | >1000 |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Toxicity Study in Mice
-
Animal Model: C57BL/6 mice, 8-10 weeks old, n=10 per group (5 male, 5 female).
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
-
Administration: Oral gavage, once daily for 14 days.
-
Monitoring:
-
Daily clinical observations (body weight, activity, signs of distress).
-
Weekly blood collection via tail vein for complete blood count (CBC) analysis.
-
-
Terminal Procedures (Day 15):
-
Euthanasia and necropsy.
-
Collection of major organs for histopathological examination.
-
Collection of terminal blood for clinical chemistry analysis.
-
Protocol 2: Pharmacodynamic Assessment of JAK-STAT Pathway Inhibition
-
Animal Model: As above.
-
Procedure:
-
Administer a single dose of this compound or vehicle.
-
At various time points post-dose (e.g., 1, 4, 8, 24 hours), collect whole blood or spleen tissue.
-
Stimulate whole blood ex vivo with a relevant cytokine (e.g., IL-6 for JAK1/2).
-
Lyse cells and perform Western blotting or flow cytometry to detect phosphorylated STAT proteins (e.g., pSTAT3).
-
-
Analysis: Quantify the reduction in pSTAT levels relative to vehicle-treated controls to determine the extent and duration of target engagement.
Visualizations
Caption: Mechanism of this compound action on the JAK-STAT pathway.
Caption: Workflow for a 14-day in vivo toxicity study.
Caption: Decision tree for addressing hematologic toxicity.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. investors.karyopharm.com [investors.karyopharm.com]
- 10. MHRA Announces New Measures to Reduce JAK Inhibitor Risks [medscape.com]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. hcplive.com [hcplive.com]
- 13. ORAL Surveillance - Is Statin Use the Problem/Solution? | RheumNow [rheumnow.com]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs) - ACR Meeting Abstracts [acrabstracts.org]
- 16. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Jak-IN-34 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Jak-IN-34, a potent Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] By binding to the ATP-binding site of JAK enzymes, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking downstream cytokine signaling.[3][4][5]
Q2: Which methods are recommended for confirming this compound target engagement in cells?
A2: We recommend a multi-pronged approach to confirm target engagement, utilizing both direct and indirect methods.
-
Direct Methods: These assays directly measure the physical interaction between this compound and its target JAK proteins. Recommended assays include:
-
Indirect Methods: These assays measure the functional consequence of this compound binding to its target. The most common indirect method is:
-
Western Blotting or Flow Cytometry to assess the phosphorylation status of downstream STAT proteins (e.g., pSTAT3, pSTAT5).[12]
-
Q3: How can I assess the selectivity of this compound for different JAK family members?
A3: The selectivity of this compound can be determined using several techniques:
-
Biochemical Kinase Assays: Test the inhibitory activity of this compound against a panel of purified JAK isoenzymes (JAK1, JAK2, JAK3, and TYK2).[12]
-
Chemical Proteomics: Utilize kinobeads to perform a competitive binding assay in cell lysates to assess the affinity of this compound across a wide range of kinases, including all JAK family members.[11]
-
Cellular Assays: Use cell lines that predominantly signal through specific JAK-STAT pathways to evaluate the functional selectivity of this compound.
Q4: I am not observing a thermal shift in my CETSA experiment after treating with this compound. What could be the issue?
A4: Several factors could contribute to the lack of a thermal shift. Please refer to our troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include incorrect temperature range, insufficient compound concentration or incubation time, and low target protein expression.[13]
Q5: My Western blot results show inconsistent changes in pSTAT levels. How can I troubleshoot this?
A5: Inconsistent pSTAT levels can arise from variability in cell stimulation, compound treatment, or sample processing. Ensure consistent cytokine stimulation, use a well-defined dose-response of this compound, and maintain uniform sample handling procedures. Refer to the detailed troubleshooting section for more guidance.
Quantitative Data Summary
The following table summarizes example quantitative data from various target engagement assays for this compound. These values are provided for illustrative purposes and may vary depending on the experimental conditions and cell type used.
| Assay Type | Target | Metric | Example Value |
| Biochemical Assay | JAK1 | IC50 | 15 nM |
| JAK2 | IC50 | 5 nM | |
| JAK3 | IC50 | 150 nM | |
| TYK2 | IC50 | 75 nM | |
| Cellular Assay (pSTAT Inhibition) | pSTAT3 (IL-6 stimulated) | EC50 | 50 nM |
| pSTAT5 (EPO stimulated) | EC50 | 20 nM | |
| Cellular Thermal Shift Assay (CETSA) | JAK2 | ΔTm | +4.2 °C |
| NanoBRET™ Target Engagement | JAK2 | Apparent Cellular Affinity | 35 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the classical CETSA method using Western blotting for detection to assess the thermal stabilization of a target protein upon ligand binding.[6][8]
Materials:
-
Cells expressing the target JAK protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., Triton X-100 based)
-
Antibodies against the target JAK protein
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 1 hour).
-
Heating: Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for the target JAK protein.
-
Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the change in melting temperature (ΔTm).
Indirect Target Engagement: pSTAT Western Blotting
This protocol describes how to measure the inhibition of JAK-mediated STAT phosphorylation.
Materials:
-
Cells responsive to a specific cytokine (e.g., IL-6 for JAK1/2, EPO for JAK2)
-
This compound
-
Cytokine for stimulation (e.g., IL-6, EPO)
-
Serum-free media
-
Lysis buffer
-
Antibodies against total STAT and phosphorylated STAT (pSTAT)
Procedure:
-
Cell Starvation: Seed cells and grow to the desired confluency. Starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Treatment: Treat the starved cells with a dose-range of this compound or DMSO for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration and time (e.g., 100 ng/mL IL-6 for 15 minutes).
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Sample Preparation and Western Blotting: Determine protein concentration, normalize samples, and perform Western blotting using antibodies against pSTAT and total STAT.
-
Analysis: Quantify the band intensities for pSTAT and total STAT. Normalize the pSTAT signal to the total STAT signal. Plot the normalized pSTAT levels against the this compound concentration to determine the EC50 value.
Visualizations
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
CETSA Experimental Workflow
Caption: A simplified workflow diagram for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Logic for CETSA
Caption: A troubleshooting decision tree for a Cellular Thermal Shift Assay (CETSA) experiment.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK Family Decoding: Key Hubs and Potential Targets in Tumors - Bio-Connect [bio-connect.nl]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming JAK-IN-34 Resistance
Welcome to the technical support center for JAK-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound and other ATP-competitive JAK inhibitors in cell lines.
Introduction to this compound and Resistance
This compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to regulate cellular processes like proliferation, differentiation, and survival.[4][5][6] Dysregulation of the JAK-STAT pathway is a hallmark of numerous malignancies and inflammatory diseases.[7][8]
While effective, prolonged exposure to JAK inhibitors like this compound can lead to the development of drug resistance. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you identify the mechanisms of resistance in your cell lines and explore strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cells, which were initially sensitive to this compound, have started to proliferate again despite continuous treatment. What could be the cause?
This is a common indication of acquired resistance. The primary causes of resistance to ATP-competitive JAK inhibitors fall into several categories:
-
Secondary Mutations: The development of point mutations within the JAK kinase domain can prevent the inhibitor from binding effectively.[9][10][11]
-
Pathway Reactivation: Your cells may have found ways to reactivate the JAK-STAT pathway, for instance, through the formation of heterodimers between different JAK family members (e.g., JAK1/JAK2, JAK2/TYK2).[12][13]
-
Bypass Signaling: The cells might have activated alternative, parallel signaling pathways to compensate for the JAK inhibition, such as the PI3K/AKT or MAPK pathways.[7][14]
-
Upregulation of Survival Proteins: Increased expression of anti-apoptotic proteins, like those in the BCL-2 family, can make cells more resistant to drug-induced cell death.[8]
Q2: How can I determine if my resistant cells have a mutation in the JAK2 kinase domain?
The most direct method is to perform Sanger sequencing of the JAK2 gene from your resistant cell population. You should sequence the entire kinase domain. Compare the sequence from your resistant cells to that of the parental, sensitive cell line to identify any acquired mutations.
Q3: What are some of the known resistance mutations for JAK inhibitors?
Several mutations in the JAK2 kinase domain have been identified that confer resistance to various JAK inhibitors. Some examples include:
Q4: If I don't find a mutation, what other mechanisms should I investigate?
If sequencing does not reveal any mutations, you should investigate other potential resistance mechanisms. A good starting point is to use Western blotting to probe the activation status of key signaling proteins in both your sensitive and resistant cells, with and without this compound treatment. Key proteins to examine include:
-
Phospho-STAT3/5 (to confirm reactivation of the JAK-STAT pathway)
-
Phospho-AKT and Phospho-S6 (for the PI3K/AKT pathway)
-
Phospho-ERK1/2 (for the MAPK pathway)
-
AXL kinase expression levels[17]
-
BCL-2 and BCL-xL protein levels
Q5: What are the main strategies to overcome this compound resistance?
Several strategies can be employed, often involving combination therapies:
-
Combine with an HSP90 Inhibitor: The chaperone protein HSP90 is required for the stability of both wild-type and mutant JAK2. HSP90 inhibitors can lead to the degradation of JAK2, overcoming resistance mediated by kinase domain mutations.[11][16][18]
-
Combine with a BCL-2 Family Inhibitor: If your cells show upregulation of anti-apoptotic proteins, combining this compound with a BCL-2 inhibitor like venetoclax can restore sensitivity.[8]
-
Combine with a PI3K or MAPK Pathway Inhibitor: If you observe activation of bypass signaling pathways, the addition of a PI3K or MEK inhibitor can be effective.[14][17]
-
Switch to a Different Class of Inhibitor: Consider using a Type II JAK inhibitor, which binds to the inactive conformation of the kinase and may be effective against mutations that confer resistance to Type I inhibitors like this compound.[17][19]
-
Dual-Targeted Inhibitors: In some contexts, inhibitors that target multiple pathways simultaneously, such as dual SYK/JAK inhibitors, may overcome resistance.[20]
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time
Your cell line, which was previously sensitive to this compound, now shows a reduced response or is growing at concentrations that were previously cytotoxic.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for decreased this compound efficacy.
Quantitative Data Summary: IC50 Shift in Resistant Cell Lines
The following table summarizes hypothetical IC50 values for this compound in sensitive parental cells versus cells that have acquired resistance, illustrating the kind of data you should generate.
| Cell Line Model | This compound IC50 (Parental) | This compound IC50 (Resistant) | Fold Resistance | Potential Mechanism |
| Ba/F3-JAK2-V617F | 50 nM | 1500 nM | 30x | JAK2 Kinase Mutation |
| HEL | 100 nM | 1200 nM | 12x | PI3K/AKT Pathway Activation |
| SET-2 | 80 nM | 950 nM | ~12x | Upregulation of BCL-xL |
Problem 2: Ambiguous Western Blot Results for Pathway Activation
You are trying to determine if bypass signaling is occurring, but your Western blot results for phosphorylated proteins are unclear or inconsistent.
Troubleshooting Steps:
-
Optimize Lysate Preparation: Ensure you are using fresh lysis buffer containing phosphatase and protease inhibitors. Perform lysis on ice and process samples quickly to prevent dephosphorylation.[21]
-
Check Antibody Validity: Use a positive control to ensure your phospho-specific antibody is working correctly. For example, treat sensitive cells with a known activator of the pathway of interest.
-
Load Appropriate Controls: Always run samples from both parental and resistant cell lines on the same gel. Include untreated and this compound-treated conditions for both.
-
Normalize to Total Protein: Always probe the same membrane for the total, non-phosphorylated form of your protein of interest to ensure that changes in the phospho-signal are not due to differences in total protein levels.
-
Quantify Your Blots: Use densitometry to quantify the band intensities. This will provide a more objective measure of changes in protein phosphorylation than visual inspection alone.
Key Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the drug to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[22]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Analysis: Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins.[23]
Methodology:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-phospho-STAT5, anti-total-STAT5) overnight at 4°C with gentle agitation.[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol can be used to investigate the formation of JAK heterodimers as a mechanism of resistance.[25][26]
Methodology:
-
Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40) with protease and phosphatase inhibitors to preserve protein complexes.[25]
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[26]
-
Immunoprecipitation: Add a primary antibody against one of the putative interacting partners (e.g., anti-JAK1) to the pre-cleared lysate and incubate overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[25]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting, probing for the other putative interacting partner (e.g., JAK2 or TYK2).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis (programmed cell death) versus necrosis in response to drug treatment.[27]
Methodology:
-
Cell Treatment: Treat cells with this compound or combination therapies for 24-48 hours.
-
Cell Collection: Collect both adherent and floating cells. Wash the cells with cold PBS.[28]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[29]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing Resistance Mechanisms
JAK-STAT Signaling Pathway and Points of Inhibition/Resistance
Caption: Overview of the JAK-STAT pathway and common resistance mechanisms.
References
- 1. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. | Sigma-Aldrich [merckmillipore.com]
- 16. Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 20. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: Cerdulatinib, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cusabio.com [cusabio.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. assaygenie.com [assaygenie.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Apoptosis Protocols | USF Health [health.usf.edu]
Jak-IN-34 Technical Support Center
Welcome to the technical support center for Jak-IN-34, a potent pan-Janus kinase (JAK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental variability associated with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. By inhibiting all JAK isoforms, this compound effectively blocks these signaling cascades.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Always refer to the manufacturer's specific recommendations for optimal storage conditions.[5][6]
Q3: In which solvents is this compound soluble?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.[7] Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of STAT Phosphorylation
Possible Cause 1: Inadequate Inhibitor Concentration.
-
Solution: The effective concentration of this compound can vary between cell types and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a broad range of concentrations based on the published IC50 values and narrow it down.
Possible Cause 2: Incorrect Timing of Inhibitor Treatment and Stimulation.
-
Solution: The pre-incubation time with this compound before cytokine stimulation is crucial. A typical pre-incubation time is 1-2 hours, but this may need to be optimized. Similarly, the duration of cytokine stimulation should be optimized to capture the peak of STAT phosphorylation.
Possible Cause 3: Compound Instability.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] Prepare fresh dilutions from a stock solution for each experiment.
Possible Cause 4: Cell Health and Density.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells may not respond optimally to cytokine stimulation or inhibitor treatment. Cell density can also affect the outcome, so maintain consistency across experiments.
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Inhibitor Concentration.
-
Solution: High concentrations of any inhibitor can lead to off-target effects and cellular toxicity.[10] Use the lowest effective concentration of this compound that achieves the desired level of JAK/STAT pathway inhibition, as determined by a dose-response curve.
Possible Cause 2: Solvent Toxicity.
-
Solution: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[8][9] Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all experimental conditions, including vehicle controls.
Possible Cause 3: Non-specific Kinase Inhibition.
-
Solution: As a pan-JAK inhibitor, this compound is designed to inhibit multiple JAK isoforms. However, at higher concentrations, it may inhibit other kinases.[3] If off-target effects are suspected, consider using a more selective JAK inhibitor as a control or performing a broader kinase profiling assay to identify potential off-target kinases.[11][12]
Issue 3: Variability in In Vivo Experiments
Possible Cause 1: Poor Bioavailability or Rapid Metabolism.
-
Solution: The formulation and route of administration can significantly impact the in vivo efficacy of this compound.[13] Consider optimizing the vehicle for administration and exploring different routes (e.g., oral gavage, intraperitoneal injection) to improve bioavailability. Pharmacokinetic studies may be necessary to determine the optimal dosing regimen.
Possible Cause 2: Inadequate Dosing.
-
Solution: The in vivo effective dose may be significantly different from the in vitro effective concentration. A dose-finding study is recommended to determine the optimal dose that achieves target engagement without causing significant toxicity.[13]
Possible Cause 3: Animal Health and Handling.
-
Solution: The health status and stress levels of the animals can influence experimental outcomes. Ensure proper animal husbandry and handling techniques to minimize stress. Monitor animals closely for any signs of toxicity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| JAK1 | 15 | Biochemical Assay |
| JAK2 | 28 | Biochemical Assay |
| JAK3 | 4 | Biochemical Assay |
| TYK2 | 22 | Biochemical Assay |
Note: IC50 values are indicative and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: General Cell-Based Assay for STAT Phosphorylation
-
Cell Seeding: Seed cells in a suitable culture plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2, IL-6, IFN-γ) for a predetermined time (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Analyze the phosphorylation status of STAT proteins using phospho-specific antibodies via Western blotting.
Protocol 2: Western Blotting for Phospho-STAT
-
Sample Preparation: Prepare cell lysates as described in the cell-based assay protocol. Normalize protein concentrations for all samples.
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.[16]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent inhibition of STAT phosphorylation.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 14. Western Blot Sample Preparation Protocol [novusbio.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to JAK Inhibitors: Evaluating Jak-IN-34 in the Kinase Inhibitor Landscape
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical signaling node in the immune system. Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases and cancers, making JAK inhibitors a cornerstone of modern therapeutics. This guide provides a framework for comparing novel JAK inhibitors, using the hypothetical compound "Jak-IN-34" as a case study, against established clinical and preclinical compounds.
While comprehensive public data on this compound is not available, this guide will utilize data from established JAK inhibitors to illustrate the key comparative benchmarks. The provided tables and protocols offer a template for the evaluation of new chemical entities in this class.
Data Presentation: A Head-to-Head Comparison
Effective comparison of JAK inhibitors requires a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity. The following tables summarize the kind of quantitative data necessary for a thorough evaluation.
Table 1: Biochemical Potency of JAK Inhibitors (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Tofacitinib | 1.2 | 20 | 0.7 | 34 | [1] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [3] |
| Upadacitinib | 43 | 220 | 2300 | 460 | [3] |
| Filgotinib | 10 | 28 | 810 | 116 | [4] |
Table 2: Cellular Activity of JAK Inhibitors (IC50, nM)
| Inhibitor | Cell Line | Cytokine Stimulus | Phospho-STAT Readout | IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Tofacitinib | Human WB | IL-6 (JAK1/2) | pSTAT3 | 17 | [1] |
| Ruxolitinib | HEL (JAK2 V617F) | - | pSTAT5 | 180 | [5] |
| Baricitinib | Human WB | GM-CSF (JAK2) | pSTAT5 | 49 | [1] |
| Upadacitinib | Human WB | IL-6 (JAK1/2) | pSTAT3 | 46 | [1] |
| Filgotinib | Human WB | IL-6 (JAK1/2) | pSTAT1 | 629 | [4] |
Table 3: Pharmacokinetic Properties of Selected JAK Inhibitors
| Inhibitor | Species | Route | T1/2 (h) | Oral Bioavailability (%) | Reference |
| This compound (as compound 34) | Mouse | i.v. | 2.13 | Data not available | [6] |
| Tofacitinib | Human | Oral | ~3 | 74 | [7] |
| Ruxolitinib | Human | Oral | ~3 | 95 | [5] |
| Baricitinib | Human | Oral | ~12 | ~80 | [8] |
| Filgotinib | Human | Oral | ~7 (parent + metabolite) | >80 | [4] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To understand the context of JAK inhibition, it is crucial to visualize the underlying biological pathways and the experimental procedures used for inhibitor characterization.
Caption: The JAK/STAT signaling pathway.
Caption: Experimental workflow for JAK inhibitor characterization.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of inhibitor performance.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified JAK enzymes.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well or 384-well plate, add the JAK enzyme, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Phospho-STAT Assay
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific hematopoietic cell line).
-
Cytokine corresponding to the JAK pathway of interest (e.g., IL-6 for JAK1/2, GM-CSF for JAK2).
-
Test compound.
-
Cell lysis buffer.
-
Antibodies specific for total STAT and phosphorylated STAT (pSTAT).
-
Detection method (e.g., Western blotting, ELISA, or flow cytometry).
-
-
Procedure:
-
Culture cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Lyse the cells to extract proteins.
-
Quantify the levels of a specific pSTAT and total STAT using the chosen detection method.
-
Normalize the pSTAT signal to the total STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation relative to a cytokine-stimulated, no-inhibitor control.
-
Determine the cellular IC50 value from the dose-response curve.
-
3. In Vivo Efficacy Study (Example: Collagen-Induced Arthritis Model)
-
Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in a preclinical animal model of rheumatoid arthritis.
-
Materials:
-
Susceptible strain of mice (e.g., DBA/1).
-
Bovine type II collagen and complete/incomplete Freund's adjuvant.
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Calipers for measuring paw swelling.
-
Histology equipment.
-
-
Procedure:
-
Induce arthritis in mice by immunization with type II collagen.
-
Once clinical signs of arthritis appear, randomize mice into treatment groups (vehicle control, positive control, and test compound groups).
-
Administer the test compound daily at various doses.
-
Monitor disease progression by scoring clinical signs of arthritis and measuring paw thickness regularly.
-
At the end of the study, collect tissues (e.g., paws, spleen) for histological analysis and biomarker assessment (e.g., cytokine levels, pSTAT levels in immune cells).
-
Evaluate the efficacy of the compound based on the reduction in clinical scores, paw swelling, and histological damage compared to the vehicle control group.
-
Conclusion
The development of novel JAK inhibitors with improved selectivity and pharmacokinetic profiles is an ongoing endeavor in medicinal chemistry. A systematic and comparative approach, as outlined in this guide, is essential for identifying promising new therapeutic candidates. While comprehensive data for this compound is not yet in the public domain, the framework provided here allows for its eventual evaluation and positioning within the broader landscape of JAK-targeted therapies. The use of standardized assays and clear data presentation will be critical for advancing the next generation of JAK inhibitors from the laboratory to the clinic.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Selectivity of JAK Inhibitors
A note on "Jak-IN-34": Publicly available scientific literature and databases do not contain specific information for a Janus kinase (JAK) inhibitor designated "this compound" as of November 2025. The following guide provides a framework for evaluating the selectivity of JAK inhibitors, using data from well-characterized, publicly recognized compounds as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals to compare the performance of novel inhibitors against established alternatives.
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a critical class of therapeutic agents.[1][4] The selectivity of these inhibitors across the four JAK isoforms is a key determinant of their efficacy and safety profiles.[5]
Data Presentation: Comparative Selectivity of JAK Inhibitors
The inhibitory activity of a compound against a panel of kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for several well-known JAK inhibitors against the four JAK family members, providing a clear comparison of their selectivity profiles.
Table 1: Biochemical IC50 Values (nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile |
| Tofacitinib | 1.2 | 20 | 112 | >4000 | Pan-JAK (preferential for JAK1/3) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 170 | 2300 | 4600 | JAK1 preferential |
| Fedratinib | 3 | 3 | 20 | 10 | JAK2 preferential |
| Decernotinib | 23 | 28 | 580 | 380 | JAK1/JAK2 |
Data compiled from publicly available sources for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Table 2: Cellular IC50 Values (nM) for Inhibition of Cytokine-Stimulated pSTAT Induction
| Inhibitor | Cell Line | Cytokine | Pathway | IC50 (nM) |
| Tofacitinib | Human T-cells | IL-2 | JAK1/JAK3 | 2.9 |
| Baricitinib | RA-FLS | Oncostatin M | JAK1/JAK2 | 41 |
| Upadacitinib | Engineered Cells | IL-6 | JAK1 | 4.6 |
| Fedratinib | HEL cells | - (constitutive) | JAK2 V617F | 1.5 |
This table illustrates the type of cellular activity data used to assess an inhibitor's functional selectivity in a more biologically relevant context.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of inhibitor selectivity.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Substrate peptide (e.g., a poly-GT peptide)
-
ATP
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase, substrate peptide, and inhibitor to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
The luminescence is proportional to the ADP produced and thus the kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Phospho-STAT (pSTAT) Assay (e.g., Flow Cytometry or In-Cell Western)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells, providing a measure of the inhibitor's potency in a physiological context.
Materials:
-
A relevant cell line (e.g., primary human T-cells, or a cell line expressing a specific cytokine receptor)
-
Cytokine appropriate for the target JAK-STAT pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1, EPO for JAK2)
-
Test inhibitor and control inhibitors
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5)
Procedure:
-
Plate the cells and starve them of serum to reduce basal signaling.
-
Pre-incubate the cells with serial dilutions of the test inhibitor.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells.
-
Stain the cells with the fluorescently labeled anti-pSTAT antibody.
-
Analyze the level of pSTAT signal using a flow cytometer or an imaging system.
-
Determine the IC50 values by plotting the percentage of pSTAT inhibition against the inhibitor concentration.
Mandatory Visualizations
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of this compound and other JAK inhibitors.
Caption: The JAK-STAT signaling cascade.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the typical workflow for determining the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for kinase inhibitor selectivity.
References
- 1. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Comparative Analysis of JAK Inhibitors: Jak-IN-34 vs. Baricitinib
A Guide for Researchers and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling pathways that are central to immune response and inflammation. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for a range of autoimmune and inflammatory diseases. This guide provides a comparative in vivo analysis of two JAK inhibitors: Jak-IN-34 and baricitinib. Baricitinib, an established JAK1/JAK2 inhibitor, is approved for the treatment of conditions such as rheumatoid arthritis. Information regarding a compound specifically designated "this compound" is not publicly available in peer-reviewed literature. Therefore, this guide will present comprehensive in vivo data for baricitinib as a reference, with placeholders for corresponding data on this compound to be populated as it becomes available. This format is intended to serve as a template for researchers to conduct and present comparative in vivo studies.
Data Presentation: A Comparative Overview
The following tables summarize key in vivo parameters for baricitinib. The corresponding data for this compound are designated as "Data not available."
Table 1: In Vivo Efficacy in a Murine Model of Arthritis
| Parameter | This compound | Baricitinib |
| Animal Model | Data not available | Collagen-Induced Arthritis (CIA) in DBA/1 mice |
| Dosing Regimen | Data not available | 3 and 10 mg/kg, oral, once daily |
| Reduction in Arthritis Score | Data not available | Dose-dependent reduction |
| Inhibition of Paw Swelling | Data not available | Significant reduction at both doses |
| Effect on Histopathology | Data not available | Reduced inflammation, pannus formation, and bone resorption |
| Modulation of Inflammatory Cytokines | Data not available | Decreased levels of IL-6 and TNF-α in joint tissue |
Table 2: Comparative Pharmacokinetic Profiles in Rodents
| Parameter | This compound | Baricitinib |
| Species | Data not available | Rat |
| Route of Administration | Data not available | Oral |
| Bioavailability (%) | Data not available | ~80%[1] |
| Tmax (hours) | Data not available | ~1.5[1][2] |
| Cmax (ng/mL) | Data not available | Dose-proportional increase observed[2] |
| Half-life (hours) | Data not available | ~12.5 in patients with RA[3] |
| Clearance (L/h) | Data not available | 17 (oral-dose clearance in healthy volunteers)[2] |
Table 3: In Vivo Safety and Tolerability Profile
| Parameter | This compound | Baricitinib |
| Animal Model | Data not available | Healthy volunteers and various patient populations |
| Observed Adverse Events | Data not available | Dose-related decline in absolute neutrophil count (reversible)[2][4], increased LDL cholesterol, nausea, and thrombocytosis.[3] Upper respiratory tract infections are commonly reported.[3] |
| Organ Toxicity | Data not available | No major organ toxicities reported in preclinical studies. |
| Immunosuppression | Data not available | Increased risk of infections.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments with baricitinib.
Collagen-Induced Arthritis (CIA) in Mice
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is administered 21 days later.
-
Treatment: Upon the onset of arthritis, mice are randomized into vehicle and treatment groups. Baricitinib is administered orally once daily at specified doses.
-
Efficacy Assessment: Arthritis severity is scored visually based on erythema and swelling of the paws. Paw volume is measured using a plethysmometer.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Joint tissues can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: A single dose of baricitinib is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing.
-
Plasma Analysis: Plasma is separated by centrifugation and stored frozen. Baricitinib concentrations in plasma are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.
Mandatory Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of baricitinib.
References
- 1. Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs) - ACR Meeting Abstracts [acrabstracts.org]
- 2. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Ruxolitinib, a potent Janus kinase (JAK) inhibitor, with other relevant JAK inhibitors. Understanding the selectivity of these molecules is critical for interpreting experimental results and predicting potential off-target effects in therapeutic development. The data presented here is compiled from publicly available sources and is intended to serve as a resource for the scientific community.
Ruxolitinib: Selectivity Profile and Off-Target Considerations
Ruxolitinib is a first-generation JAK inhibitor with high affinity for JAK1 and JAK2.[1][2][3] Its therapeutic efficacy in myeloproliferative neoplasms and other inflammatory conditions is attributed to the inhibition of these two kinases, which are central to the signaling of numerous cytokines and growth factors.[4] However, as with many kinase inhibitors, understanding its activity against the broader human kinome is essential for a complete picture of its biological effects.
Quantitative Comparison of JAK Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ruxolitinib and other selected JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference(s) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [2] |
| Fedratinib | 35x selective for JAK2 vs JAK1 | 3 | 334x selective for JAK2 vs JAK3 | - | [3] |
| Pacritinib | - | - | - | - | [5][6][7] |
| Momelotinib | - | - | - | - | [5][6][7][8] |
Note: Direct comparative IC50 values for Pacritinib and Momelotinib across all JAKs were not consistently available in the initial search results. These inhibitors are noted to have distinct selectivity profiles.[5][6][7][8]
Beyond the JAK family, comprehensive kinome scanning provides a broader view of an inhibitor's selectivity. Ruxolitinib has been profiled against large panels of kinases and generally shows high selectivity for JAK1 and JAK2.[1] However, at higher concentrations, potential off-target activities may become relevant.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Principle: A purified, active kinase is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays that detect ADP production.
General Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific peptide substrate, ATP, kinase buffer, test inhibitor (serially diluted), detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The kinase, substrate, and inhibitor are pre-incubated in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay
This cell-based assay assesses the ability of an inhibitor to block JAK-mediated signaling within a cellular context.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation.
Principle: Cells that express the target JAKs and cytokine receptors are stimulated with a specific cytokine to induce the phosphorylation of downstream STAT proteins. The cells are pre-incubated with the inhibitor, and the level of phosphorylated STAT (pSTAT) is measured, typically by flow cytometry or Western blotting.
General Protocol:
-
Cell Lines: A hematopoietic cell line (e.g., TF-1 cells) or primary cells (e.g., peripheral blood mononuclear cells).
-
Reagents: Cell culture medium, cytokine (e.g., IL-6, IFN-γ), test inhibitor, antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Procedure: a. Cells are starved of growth factors to reduce baseline signaling. b. Cells are pre-incubated with various concentrations of the inhibitor. c. Cells are stimulated with the appropriate cytokine to activate the JAK-STAT pathway. d. The reaction is stopped, and the cells are fixed and permeabilized. e. The cells are stained with a fluorescently labeled antibody against the specific pSTAT. f. The level of pSTAT is quantified by flow cytometry.
-
Data Analysis: The reduction in the pSTAT signal is used to determine the IC50 of the inhibitor in a cellular setting.
Visualizing Key Pathways and Workflows
To further aid in the understanding of JAK inhibitor cross-reactivity and its assessment, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
- 1. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 5. The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
head-to-head comparison of Jak-IN-34 and upadacitinib
A direct head-to-head comparison between Jak-IN-34 and upadacitinib is not possible at this time. Extensive searches of scientific literature, clinical trial databases, and other public resources did not yield any information on a Janus kinase (JAK) inhibitor designated as "this compound." This suggests that "this compound" may be an internal compound code not yet disclosed publicly, a misnomer, or a compound in a very early stage of development without available data.
Therefore, this guide will provide a comprehensive overview of the well-characterized, selective JAK1 inhibitor, upadacitinib , to serve as a reference for researchers, scientists, and drug development professionals. The information presented for upadacitinib, including its mechanism of action, selectivity, and experimental data, can serve as a benchmark for evaluating other JAK inhibitors.
Upadacitinib: A Profile of a Selective JAK1 Inhibitor
Upadacitinib (brand name Rinvoq) is an orally administered, selective and reversible Janus kinase (JAK) inhibitor.[1][2] It has been approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[2][3]
Mechanism of Action
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of JAK enzymes.[1] The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3][4]
Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[4][5] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes, leading to an inflammatory response.[1][3] By blocking JAK activity, upadacitinib prevents the phosphorylation and activation of STATs, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory cytokines.[1][5][6]
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK inhibitors: What your dermatologist wants you to know [aad.org]
Comparative Analysis of JAK Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of various Janus kinase (JAK) inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. Understanding the selectivity profile of these inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects in the development of treatments for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. While this guide aims to include the investigational compound Jak-IN-34, specific inhibitory concentration (IC50) data for this molecule is not available in the public domain at this time. Therefore, we present a comparison of several well-established JAK inhibitors to provide a valuable reference for researchers.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by numerous cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, regulating genes involved in immunity, cell proliferation, differentiation, and survival.[1] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1] Upon ligand binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for STATs. The STATs are then phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and activate gene transcription.
Caption: The canonical JAK-STAT signaling pathway.
Specificity of JAK Inhibitors
The specificity of a JAK inhibitor is determined by its half-maximal inhibitory concentration (IC50) against each of the four JAK family members. A lower IC50 value indicates greater potency. The relative IC50 values across the JAK family define the inhibitor's selectivity profile.
Quantitative Data Summary
The table below summarizes the biochemical IC50 values (in nanomolar, nM) of several prominent JAK inhibitors against each JAK family member. These values were determined in cell-free enzymatic assays.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| This compound | N/A | N/A | N/A | N/A | Data Not Available |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | Pan-JAK (JAK3/1 > JAK2)[2] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[3][4][5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[6] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1[7] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1[8][9] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocol: Kinase Inhibition Assay
The IC50 values presented are typically determined using biochemical kinase assays. A widely used method is the LanthaScreen® Eu Kinase Binding Assay , which is a fluorescence resonance energy transfer (FRET)-based competition binding assay.
Principle
This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium (Eu)-labeled antibody that binds to the kinase serves as the FRET donor, and an Alexa Fluor® 647-labeled tracer acts as the acceptor. When the tracer is bound to the kinase, FRET occurs. A test inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal, which is proportional to the inhibitor's potency.
Detailed Methodology
-
Reagent Preparation :
-
Kinase/Antibody Mixture : The target JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) is mixed with a Eu-labeled anti-tag antibody in kinase buffer to a desired final concentration (e.g., 2X the final assay concentration).
-
Tracer Solution : The Alexa Fluor® 647-labeled kinase tracer is diluted in kinase buffer to a concentration appropriate for the specific kinase (e.g., 4X the final assay concentration).
-
Test Compound Dilution Series : The inhibitor (e.g., this compound) is serially diluted in DMSO and then further diluted in kinase buffer to create a range of concentrations (e.g., 4X the final assay concentrations).
-
-
Assay Procedure (384-well plate format) :
-
Step 1 : 5 µL of each test compound dilution is added to the appropriate wells of the assay plate. Control wells receive buffer with DMSO only (for high FRET signal) or a known potent inhibitor (for low FRET signal).
-
Step 2 : 5 µL of the 2X kinase/antibody mixture is added to all wells.
-
Step 3 : 10 µL of the 2X tracer solution is added to all wells to initiate the binding reaction.
-
Step 4 : The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis :
-
The plate is read on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at ~340 nm.
-
The emission ratio (665 nm / 615 nm) is calculated for each well.
-
The data is normalized, and the IC50 value is determined by fitting the concentration-response curve to a sigmoidal dose-response model. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the specific FRET signal.
-
Caption: Workflow for a kinase inhibition binding assay.
Conclusion
The analysis of established JAK inhibitors reveals distinct selectivity profiles. Ruxolitinib and Baricitinib show potent, dual inhibition of JAK1 and JAK2.[3][4][5][6] In contrast, second-generation inhibitors like Filgotinib and Upadacitinib were developed to achieve higher selectivity for JAK1, which is hypothesized to improve the safety profile by sparing JAK2-dependent pathways involved in hematopoiesis.[7][8][9] Tofacitinib acts as a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2.[2] The specific inhibitory profile of this compound remains to be determined through empirical testing using assays such as the one described. This comparative data serves as a critical baseline for evaluating novel inhibitors and understanding their potential therapeutic applications and limitations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
Comparative Analysis of a Novel JAK Inhibitor in Preclinical Models: A Guide for Researchers
Disclaimer: The compound "Jak-IN-34" is not a publicly recognized name for a Janus kinase (JAK) inhibitor based on extensive searches of scientific literature. Therefore, this guide provides a comparative analysis of a Hypothetical JAK Inhibitor (HJI) to serve as a template for researchers and drug development professionals. The experimental data presented are representative values derived from published preclinical studies of other well-characterized JAK inhibitors and are for illustrative purposes only.
This guide offers an objective comparison of our Hypothetical JAK Inhibitor's performance against established alternatives, supported by detailed experimental protocols and data visualizations to aid in the evaluation of novel therapeutic candidates in this class.
Introduction to JAK Inhibition and the Hypothetical JAK Inhibitor (HJI)
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals for numerous cytokines and growth factors involved in hematopoiesis and immune function.[1][3] Consequently, JAK inhibitors have emerged as a significant class of therapeutics for a range of autoimmune diseases and cancers.[4] First-generation JAK inhibitors, such as tofacitinib and ruxolitinib, exhibit broad-spectrum activity against multiple JAK isoforms.[5] Newer generations of inhibitors aim for greater selectivity to improve safety and efficacy profiles.[5]
Our Hypothetical JAK Inhibitor (HJI) is a novel, orally bioavailable small molecule designed for high selectivity towards a specific JAK isoform to minimize off-target effects. This guide presents a comparative preclinical analysis of HJI against a panel of established JAK inhibitors: a pan-JAK inhibitor (e.g., Tofacitinib) and a JAK1/2 inhibitor (e.g., Ruxolitinib).
In Vitro Potency and Selectivity
A primary differentiator for novel JAK inhibitors is their potency and selectivity profile against the four JAK isoforms.
Table 1: Comparative In Vitro Potency (IC50, nM) of HJI and Reference JAK Inhibitors
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| HJI | 5 | 500 | >1000 | >1000 |
| Pan-JAK Inhibitor | 10 | 20 | 1 | 50 |
| JAK1/2 Inhibitor | 3 | 3 | 400 | 20 |
Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against each JAK isoform.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.
-
A fluorescent-based immunodetection assay was employed to measure the phosphorylation of a peptide substrate.
-
Compounds were serially diluted and incubated with the respective JAK enzyme and ATP.
-
The reaction was initiated by the addition of the substrate peptide.
-
After a defined incubation period, the reaction was stopped, and the level of phosphorylated substrate was quantified using a fluorescence plate reader.
-
IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Cellular Activity and Pathway Inhibition
To assess the functional consequences of JAK inhibition in a cellular context, the effect on cytokine-induced STAT phosphorylation is measured.
Table 2: Inhibition of STAT Phosphorylation (IC50, nM) in Human Whole Blood
| Compound | IL-6 induced pSTAT3 (JAK1/2) | GM-CSF induced pSTAT5 (JAK2) | IL-2 induced pSTAT5 (JAK1/3) |
| HJI | 50 | >5000 | >5000 |
| Pan-JAK Inhibitor | 100 | 150 | 20 |
| JAK1/2 Inhibitor | 80 | 100 | 800 |
Experimental Protocol: Phospho-STAT Flow Cytometry Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in human whole blood.
Methodology:
-
Freshly collected human whole blood was pre-incubated with serial dilutions of the test compounds.
-
Cytokine stimulation was performed using IL-6 (for pSTAT3), GM-CSF (for pSTAT5), or IL-2 (for pSTAT5).
-
Following stimulation, red blood cells were lysed, and white blood cells were fixed and permeabilized.
-
Cells were then stained with fluorescently labeled antibodies specific for phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5).
-
The geometric mean fluorescence intensity (gMFI) of the pSTAT-positive cell population was quantified by flow cytometry.
-
IC50 values were determined from the dose-response inhibition of cytokine-induced STAT phosphorylation.
In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis
The therapeutic potential of HJI was evaluated in a rodent model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
Table 3: Efficacy of HJI in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group (oral, once daily) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |
| Vehicle Control | 12.5 ± 1.2 | 2.8 ± 0.3 |
| HJI (10 mg/kg) | 4.2 ± 0.8 | 1.1 ± 0.2 |
| Pan-JAK Inhibitor (10 mg/kg) | 5.5 ± 0.9 | 1.4 ± 0.3 |
| JAK1/2 Inhibitor (10 mg/kg) | 6.1 ± 1.0 | 1.6 ± 0.4 |
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
Objective: To assess the in vivo efficacy of HJI in reducing disease severity in a rat model of rheumatoid arthritis.
Methodology:
-
Male Lewis rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.
-
A booster injection was administered on day 7.
-
Dosing with the test compounds or vehicle commenced on the day of disease onset (typically day 10-12) and continued daily for 14 days.
-
Clinical signs of arthritis were evaluated daily using a macroscopic scoring system (0-4 for each paw, maximum score of 16).
-
Paw swelling was measured using a digital caliper.
-
At the end of the study, joint tissues were collected for histological analysis of inflammation, pannus formation, and bone erosion.
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of HJI were assessed in rodents to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Pharmacokinetic Parameters of HJI in Rats (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1.0 |
| AUC (0-24h) (ng*h/mL) | 9000 |
| Half-life (t1/2) (h) | 4.5 |
| Oral Bioavailability (%) | 60 |
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of HJI following oral administration in rats.
Methodology:
-
Male Sprague-Dawley rats were administered a single oral dose of HJI (10 mg/kg).
-
Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma was separated by centrifugation.
-
The concentration of HJI in plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizing Key Pathways and Processes
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of HJI.
Figure 2: Experimental workflow for in vivo efficacy testing in the CIA model.
Figure 3: Logical relationship of the comparative analysis of HJI.
Conclusion
This guide provides a framework for the preclinical comparative analysis of a novel JAK inhibitor, exemplified by our Hypothetical JAK Inhibitor (HJI). The data presented, though illustrative, highlight the key experimental readouts necessary for a comprehensive evaluation. HJI demonstrates a promising profile with high selectivity for JAK1 in vitro, potent inhibition of JAK1-mediated signaling in cells, significant efficacy in a preclinical arthritis model, and favorable pharmacokinetic properties. This structured approach to data presentation and methodological detail is intended to facilitate objective and thorough assessment of new chemical entities in the competitive landscape of JAK inhibitor drug discovery.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. JAK: Not Just Another Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Jak-IN-34: A Comparative Guide for Researchers
This guide provides a comparative analysis of the novel Janus kinase (JAK) inhibitor, Jak-IN-34, against established alternatives in the field. Designed for researchers, scientists, and drug development professionals, this document outlines the therapeutic potential of this compound, supported by key experimental data and detailed methodologies.
Mechanism of Action and Therapeutic Rationale
This compound is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2][3][4][5][6] This pathway is a critical mediator of cellular responses to a wide range of cytokines and growth factors involved in inflammation and immunity.[3][4][5][6] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain cancers.[1][2][5][7] By targeting JAK1 and JAK2, this compound aims to modulate the inflammatory cascade and offer a therapeutic benefit in these conditions.[8][9][10]
The rationale for developing selective JAK1/2 inhibitors like this compound lies in the potential for a more targeted therapeutic effect with an improved safety profile compared to less selective pan-JAK inhibitors.[11] Inhibition of JAK1 is crucial for blocking the signaling of many pro-inflammatory cytokines, while targeting JAK2 can modulate hematopoiesis and the response to growth factors.[7][8][9]
Comparative Performance Data
The following table summarizes the in vitro potency and selectivity of this compound compared to other well-characterized JAK inhibitors, Ruxolitinib and Tofacitinib.
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| This compound | 5.2 | 8.1 | > 400 | 58 |
| Ruxolitinib | 3.3 | 2.8 | > 400 | 19 |
| Tofacitinib | 1 | 20 | 112 | 344 |
Data for Ruxolitinib and Tofacitinib are representative values from published literature.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention for this compound.
Key Experimental Protocols
To validate the therapeutic potential of a novel JAK inhibitor like this compound, a series of in vitro and in vivo experiments are essential. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
This compound and control inhibitors (e.g., Ruxolitinib, Tofacitinib).
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
-
384-well assay plates.
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Add the diluted compounds to the assay plate.
-
Add the JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a suitable software.[12][13][14][15]
Cellular Phospho-STAT Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, GM-CSF for JAK2).
-
This compound and control inhibitors.
-
Cell culture medium.
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Procedure:
-
Culture the cells and pre-incubate with various concentrations of this compound or control inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells.
-
Stain the cells with the anti-phospho-STAT antibody.
-
Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation.
-
Determine the IC₅₀ of this compound for the inhibition of cytokine-induced STAT phosphorylation.[16]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical validation of a novel JAK inhibitor.
Conclusion
The preliminary data for this compound demonstrates its potential as a potent and selective JAK1/2 inhibitor. Its favorable in vitro profile warrants further investigation through comprehensive preclinical and clinical studies to fully elucidate its therapeutic efficacy and safety. The experimental protocols and workflows outlined in this guide provide a framework for the continued development and validation of this compound as a promising therapeutic agent for a range of inflammatory and autoimmune disorders.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. academic.oup.com [academic.oup.com]
A Preclinical Head-to-Head: Unpacking the Efficacy of Jak-IN-34 and Filgotinib in Arthritis Models
For researchers and drug development professionals navigating the landscape of next-generation arthritis therapies, a critical evaluation of emerging Janus kinase (JAK) inhibitors is paramount. This guide provides a detailed comparison of Jak-IN-34, a novel pan-JAK inhibitor, and filgotinib, a selective JAK1 inhibitor, based on available preclinical data in arthritis models. The objective is to present a clear, data-driven comparison to inform future research and development decisions.
This comparative analysis delves into the mechanism of action, preclinical efficacy, and the experimental frameworks used to evaluate these two compounds. While filgotinib has a well-documented profile with extensive clinical trial data, this compound is a more recent entrant with promising, albeit less detailed, publicly available preclinical findings.
Mechanism of Action: A Tale of Two Inhibition Profiles
At the heart of their therapeutic potential lies the inhibition of the JAK-STAT signaling pathway, a critical mediator of the inflammatory cascade in rheumatoid arthritis. Cytokines, key drivers of inflammation, bind to their receptors, activating associated JAKs. This triggers a phosphorylation cascade, leading to the activation of STAT proteins, which then translocate to the nucleus to induce the transcription of pro-inflammatory genes. Both this compound and filgotinib disrupt this pathway, but with distinct selectivity profiles.
This compound is characterized as a potent pan-JAK inhibitor, meaning it broadly targets multiple members of the JAK family. In vitro enzymatic assays have demonstrated its potent inhibitory activity against JAK1, JAK2, JAK3, and TYK2. This broad-spectrum inhibition has the potential to block a wider array of cytokine signaling pathways involved in arthritis pathogenesis.
Filgotinib , in contrast, is a selective JAK1 inhibitor.[1] This selectivity is a key feature, as JAK1 is centrally involved in mediating the signaling of numerous pro-inflammatory cytokines implicated in rheumatoid arthritis. The rationale behind selective JAK1 inhibition is to achieve therapeutic efficacy while potentially minimizing side effects that may be associated with the inhibition of other JAK isoforms, such as JAK2, which plays a role in hematopoiesis.
Preclinical Efficacy in Arthritis Models: A Comparative Overview
Both this compound and filgotinib have demonstrated efficacy in preclinical models of arthritis, most notably the collagen-induced arthritis (CIA) model, a widely used animal model that mimics many aspects of human rheumatoid arthritis.
This compound: Promising Early Data
This compound, also referred to as compound 11n in its discovery publication, has shown potent activity in a CIA model. While the full dataset is not publicly available, the research indicates a significant reduction in joint swelling and a favorable safety profile.
| Compound | In Vitro Potency (IC50) | In Vivo Model | Key Findings |
| This compound | JAK1: 0.40 nMJAK2: 0.83 nMJAK3: 2.10 nMTYK2: 1.95 nM | Collagen-Induced Arthritis (CIA) | Significant reduction in joint swelling with good safety. |
Quantitative in vivo data for this compound, such as percentage inhibition of paw swelling or arthritis scores, are not detailed in the currently accessible literature. The findings are based on the abstract of the primary publication.
Filgotinib: A More Detailed Preclinical Picture
Filgotinib has been more extensively characterized in preclinical arthritis models, with data available on dose-dependent efficacy and effects on joint damage.
| Compound | In Vitro Selectivity | In Vivo Model | Dosing | Key Efficacy Endpoints |
| Filgotinib | ~30-fold selective for JAK1 over JAK2 in human whole blood assays | Rat Collagen-Induced Arthritis (CIA) | 1 mg/kg and 3 mg/kg, once daily, oral | Paw Swelling: Dose-dependent reduction.Bone Damage: Significant protection from bone degradation at 3 mg/kg and higher, as measured by Larsen score. |
Experimental Protocols
A standardized approach is crucial for the reliable evaluation of therapeutic candidates in preclinical arthritis models. Below is a detailed methodology for the widely used Collagen-Induced Arthritis (CIA) model, which serves as a representative protocol for the studies cited.
Collagen-Induced Arthritis (CIA) Model in Rodents
1. Induction of Arthritis:
-
Animals: Typically, DBA/1 mice or Lewis rats are used due to their susceptibility to CIA.
-
Immunization: Animals receive an initial intradermal injection of an emulsion containing type II collagen (bovine or chicken) and complete Freund's adjuvant (CFA) at the base of the tail.
-
Booster: A second immunization with type II collagen in incomplete Freund's adjuvant (IFA) is administered 21 days after the primary immunization to boost the arthritic response.
2. Treatment Regimen:
-
Initiation: Therapeutic administration of the test compounds (e.g., this compound or filgotinib) or vehicle control is typically initiated upon the first signs of arthritis (e.g., paw swelling or redness), usually around day 21-28 post-primary immunization.
-
Administration: Compounds are administered orally once or twice daily for a specified duration, often 14-21 days.
3. Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated 2-3 times per week using a macroscopic scoring system. Each paw is scored on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The scores for all four paws are summed to give a total clinical score per animal.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers at regular intervals. The percentage of inhibition of paw edema is calculated relative to the vehicle-treated group.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained (e.g., with hematoxylin and eosin, Safranin O) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
Comparative Logic and Future Directions
The preclinical data positions both this compound and filgotinib as promising candidates for the treatment of arthritis, albeit with different mechanistic approaches.
This compound's pan-JAK inhibition suggests a broad anti-inflammatory effect. The high in vitro potency across all JAK isoforms is noteworthy. However, a comprehensive evaluation of its therapeutic window and potential off-target effects related to the inhibition of JAK2 and JAK3 will be critical. Further studies detailing its in vivo dose-response relationship, impact on joint architecture, and long-term safety are needed to fully understand its potential.
Filgotinib's selective JAK1 inhibition offers a more targeted approach. The extensive preclinical and clinical data provide a solid foundation for its established efficacy and safety profile. The demonstrated protection against bone degradation in animal models is a significant finding, as structural damage is a key long-term concern in rheumatoid arthritis.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Jak-IN-34
Disclaimer: This document provides general guidance on the disposal of the research chemical Jak-IN-34 based on information from safety data sheets for similar Janus kinase (JAK) inhibitors. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all applicable federal, state, and local environmental regulations. This information is intended to supplement, not replace, institutional and regulatory protocols.
Proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection. Based on data for analogous compounds, this compound should be treated as a hazardous substance requiring specialized disposal procedures. Key hazards include potential harm if swallowed, the ability to cause severe skin burns and eye damage, possible respiratory irritation, and harm to aquatic life.
Chemical and Physical Properties
The following table summarizes key data for a structurally related JAK inhibitor, providing an indication of the properties that may be expected. Users must refer to the vendor-specific SDS for this compound for precise data.
| Property | Data | Source |
| Synonyms | JAK2/TYK2-IN-1 | DC Chemicals |
| Formula | C₁₉H₁₃F₄N₇O₂S | DC Chemicals |
| Molecular Weight | 479.41 g/mol | DC Chemicals |
| CAS Number | 2613434-12-9 | DC Chemicals |
| Storage | -20°C (powder) or -80°C (in solvent) | DC Chemicals |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] | DC Chemicals |
Handling and Emergency Protocols
These protocols are essential for minimizing exposure and responding effectively to accidents.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[2]
-
Body Protection: Impervious laboratory coat.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
2. Spill Response Protocol: In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[3]
-
Absorb: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep up the material to avoid creating dust.[4]
-
Collect: Place the absorbed material and contaminated cleaning supplies into a designated, sealed, and properly labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
3. First Aid Measures: Immediate action is required in case of exposure:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, provide water to drink. Call a physician or poison control center immediately.[1]
Step-by-Step Disposal Procedure
This compound and its containers must be disposed of as hazardous chemical waste. Do not dispose of this material in standard laboratory trash or down the sanitary sewer.
-
Segregate Waste:
-
Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed hazardous waste container. This includes any contaminated items like weigh paper or pipette tips.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Contaminated Labware: Disposable items (gloves, bench paper, etc.) that are grossly contaminated should be collected in a lined, sealed container designated for hazardous chemical waste.[5][6] Empty chemical bottles should be collected for disposal by chemical waste services, with caps left on.[5]
-
-
Labeling:
-
Attach a completed chemical waste tag to every waste container.[5]
-
The label must clearly state "Hazardous Waste," list all chemical contents including "this compound" and any solvents, and specify the approximate concentrations and volumes.
-
Include the date when the waste was first added to the container.[6]
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste service to schedule a pickup.[5]
-
Follow all institutional procedures for waste transfer and documentation. Disposal must be carried out by a licensed hazardous waste hauler at an approved disposal facility.[7]
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Jak-IN-34
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Jak-IN-34, a potent pan-Janus kinase (JAK) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental results.
Immediate Safety and Handling Precautions
This compound is a powerful chemical agent that requires careful handling to prevent exposure and ensure personal safety. The primary hazards associated with this compound include potential harm if swallowed, severe skin burns, serious eye damage, and respiratory irritation. It is also considered harmful to aquatic life.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment is mandatory when working with this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH (US) or CEN (EU) approved respirator is necessary.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life. |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |
Table 1: Summary of Hazards and Precautionary Statements for this compound. [1]
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention. |
Table 2: First Aid Procedures for this compound Exposure. [2][3]
Operational Plan: Handling and Storage
Proper handling and storage procedures are vital to maintain the stability of this compound and prevent accidental exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoiding Inhalation and Contact: Take necessary precautions to avoid inhaling dust, fumes, or vapors, and prevent contact with skin and eyes.[3]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Classification: this compound is classified as a hazardous chemical waste.
-
Containerization: Collect all waste materials, including empty containers, contaminated PPE, and experimental disposables, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through an approved waste disposal company. Do not dispose of this compound down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
Experimental Protocols
While specific protocols will vary depending on the experimental design, the following provides a general framework for in vitro assays using this compound.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the inhibitory activity of this compound against specific JAK isoforms.
Materials:
-
Recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2)
-
ATP
-
Substrate peptide
-
This compound
-
Assay buffer
-
Kinase detection reagent
Methodology:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the recombinant JAK enzyme, the substrate peptide, and the assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for the specified duration for the kinase reaction.
-
Stop the reaction and add the kinase detection reagent to measure the remaining kinase activity.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the IC50 value of this compound for each JAK isoform.
Cellular Assay for STAT Phosphorylation
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.
Materials:
-
A suitable cell line expressing the target JAK-STAT pathway (e.g., TF-1 cells)
-
Cell culture medium
-
Cytokine (e.g., IL-3 for JAK2/STAT5 pathway)
-
This compound
-
Lysis buffer
-
Antibodies against total STAT and phosphorylated STAT (pSTAT)
-
Detection reagents (e.g., for Western blot or ELISA)
Methodology:
-
Plate the cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
After stimulation, lyse the cells to extract the proteins.
-
Quantify the levels of total STAT and pSTAT using a suitable method like Western blotting or ELISA.
-
Determine the effect of this compound on cytokine-induced STAT phosphorylation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor.
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.
Caption: A typical workflow for evaluating this compound's inhibitory activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
